Salicylihalamide A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
198481-99-1 |
|---|---|
Molecular Formula |
C26H33NO5 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |
InChI |
InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |
InChI Key |
VFCUJHFLFHQCRD-PFIOQAQVSA-N |
SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Isomeric SMILES |
CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Canonical SMILES |
CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |
Synonyms |
salicylihalamide A salicylihalamide B salicylihalamide-A |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Salicylihalamide A from the Marine Sponge Haliclona sp.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation of Salicylihalamide A, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor with significant cytotoxic properties. Originally sourced from the marine sponge Haliclona sp., this natural product has garnered considerable interest within the drug development community for its potential as an anticancer agent. This document details the complete bioassay-guided fractionation process, from initial extraction to the purification of the final compound, and includes spectroscopic data for characterization.
Introduction
This compound is a novel macrolide that was first isolated from a marine sponge of the genus Haliclona.[1][2] Its unique chemical structure incorporates a salicylic acid core, a 12-membered lactone ring, and an enamide side chain. The biological significance of this compound lies in its potent and selective inhibition of mammalian V-ATPases, enzymes crucial for maintaining pH homeostasis in various cellular compartments.[1] This inhibitory action disrupts cellular processes and can lead to apoptosis in cancer cells, making this compound a promising candidate for further investigation in oncology.
Bioassay-Guided Isolation Protocol
The isolation of this compound from its natural source is achieved through a multi-step bioassay-guided fractionation process. This method relies on cytotoxicity assays to direct the purification of the active compound from the crude extract. The following sections provide a detailed experimental protocol based on the original isolation work.
Collection and Initial Processing of Biological Material
The marine sponge Haliclona sp. is collected from its marine habitat. Proper identification of the sponge is a critical first step. Once collected, the sponge material is typically frozen to preserve its chemical integrity until extraction can be performed.
Extraction
The frozen sponge material is subjected to solvent extraction to isolate the organic-soluble compounds, including this compound.
Experimental Protocol:
-
The frozen Haliclona sp. sponge material is thawed and exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
The resulting extract is then concentrated under reduced pressure to yield a crude organic extract.
-
This crude extract is subjected to a solvent partitioning scheme to separate compounds based on their polarity. Typically, this involves partitioning between an organic solvent (e.g., ethyl acetate) and water.
Bioassay-Guided Fractionation
The crude extract and subsequent fractions are tested for cytotoxicity against a panel of cancer cell lines to identify the fractions containing the active compound(s). This bioactivity guides the subsequent purification steps.
Experimental Protocol:
-
The crude organic extract is subjected to an initial fractionation step, often using column chromatography.
-
Fractions are collected and a small aliquot of each is tested for cytotoxic activity.
-
The most active fractions are then pooled and subjected to further rounds of chromatographic purification.
The following diagram illustrates the general workflow of the bioassay-guided fractionation for the isolation of this compound.
Caption: Bioassay-guided isolation workflow for this compound.
Chromatographic Purification
Multiple stages of chromatography are employed to purify this compound from the active fractions. A combination of normal-phase and reverse-phase chromatography is typically used.
Experimental Protocol:
-
Silica Gel Chromatography: The active organic fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that exhibit the highest cytotoxicity are further purified by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.
The following table summarizes the quantitative data associated with a typical isolation procedure.
| Step | Starting Material | Solvents/Mobile Phase | Stationary Phase | Yield |
| Extraction | Frozen Haliclona sp. (e.g., 1 kg) | 1:1 MeOH/CH₂Cl₂ | - | Crude Organic Extract (e.g., 10 g) |
| Solvent Partitioning | Crude Organic Extract | Ethyl Acetate/Water | - | Active Ethyl Acetate Fraction (e.g., 2 g) |
| Silica Gel Chromatography | Active Ethyl Acetate Fraction | Hexane to Ethyl Acetate gradient | Silica Gel | Bioactive Fractions (e.g., 200 mg) |
| Reverse-Phase HPLC | Bioactive Fractions | Acetonitrile/Water gradient | C18 | Pure this compound (e.g., 10 mg) |
Structural Elucidation and Characterization
The structure of the isolated this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Method | Key Observations |
| ¹H NMR | Reveals the presence of aromatic protons, olefinic protons, and aliphatic protons consistent with the structure. |
| ¹³C NMR | Shows the expected number of carbon signals, including those for carbonyls, aromatic carbons, and olefinic carbons. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming its molecular formula (C₂₆H₃₃NO₅). |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl, amide, and carbonyl functional groups. |
| Ultraviolet (UV) Spectroscopy | Exhibits absorption maxima consistent with the conjugated systems present in the molecule. |
Mechanism of Action: V-ATPase Inhibition
This compound exerts its cytotoxic effects by specifically inhibiting the vacuolar-type H+-ATPase (V-ATPase) in mammalian cells. V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound via V-ATPase inhibition.
By inhibiting V-ATPase, this compound disrupts the proton gradient across the membranes of these organelles. This leads to an increase in the internal pH, impairing the function of pH-dependent enzymes and processes, which ultimately triggers apoptosis and cell death in cancer cells.
Conclusion
The isolation of this compound from the marine sponge Haliclona sp. provides a valuable natural product with potent and selective anticancer activity. The bioassay-guided fractionation procedure, though laborious, is essential for obtaining this complex molecule in its pure form. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in the isolation, characterization, and further development of this compound and related compounds as potential therapeutic agents.
References
An In-depth Technical Guide to the Mechanism of Action of Salicylihalamide A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salicylihalamide A, a marine-derived natural product, has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate these pathways. This compound exerts its biological effects through the highly specific and potent inhibition of mammalian vacuolar-type H⁺-ATPase (V-ATPase), a proton pump critical for pH homeostasis in various cellular compartments. This inhibition disrupts essential cellular processes, ultimately leading to apoptotic cell death in cancer cells, making it a promising candidate for further drug development. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.
Primary Molecular Target: Vacuolar H⁺-ATPase (V-ATPase)
The principal molecular target of this compound is the mammalian Vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are multi-subunit enzymes responsible for pumping protons across membranes, a process crucial for acidifying intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.
1.1. Specificity of Inhibition
This compound is distinguished by its selective inhibition of mammalian V-ATPases, showing little to no activity against the V-ATPases of yeast or other fungi. This specificity presents a significant advantage over less selective V-ATPase inhibitors, such as Bafilomycin A1 and Concanamycin A.
1.2. Binding Site and Mechanism
Biochemical studies have identified that this compound's binding site is located within the transmembrane V₀ domain of the V-ATPase complex. Its mechanism of inhibition is distinct from that of classic inhibitors like concanamycin, as it does not compete for the same binding site. This compound inhibits the holoenzyme's ATPase activity by targeting the V₀ domain, without directly affecting the ATP hydrolysis activity of the dissociated V₁-ATPase domain. Furthermore, treatment with this compound leads to a notable redistribution of the cytosolic V₁ domain to a membrane-associated form.
Downstream Cellular Effects
Inhibition of V-ATPase by this compound triggers a cascade of events within the cell, primarily stemming from the disruption of pH gradients across organellar membranes.
2.1. Lysosomal De-acidification
The most immediate consequence of V-ATPase inhibition is the failure to maintain the acidic lumen of lysosomes (typically pH 4.5-5.0). The resulting increase in lysosomal pH impairs the function of acid hydrolases, which are responsible for the degradation of macromolecules and cellular waste.
2.2. Induction of Apoptosis
The disruption of lysosomal pH homeostasis is a potent trigger for programmed cell death, or apoptosis. While the complete signaling network is still under investigation, evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway. It is hypothesized that lysosomal membrane permeabilization, a consequence of pH disruption, leads to the release of cathepsins into the cytosol. These proteases can cleave Bid to a truncated form (tBid), which in turn activates the pro-apoptotic Bcl-2 family members Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Apoptotic Signaling Pathway
The inhibition of V-ATPase by this compound initiates a signaling cascade culminating in apoptosis.
Caption: Apoptotic pathway induced by this compound.
Quantitative Data
The potency of this compound and its synthetic analog, Saliphenylhalamide (SaliPhe), has been quantified through various in vitro assays. SaliPhe was developed to improve stability and is often used in studies due to its comparable activity to the parent compound.
Table 1: In Vitro V-ATPase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| Saliphenylhalamide (SaliPhe) | V-ATPase | ~1 |
Table 2: Growth Inhibitory Activity (GI₅₀) of this compound against NCI-60 Cell Lines
The following table presents a selection of GI₅₀ values for this compound from the National Cancer Institute's 60 human tumor cell line screen. GI₅₀ is the concentration that causes 50% growth inhibition.
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | CCRF-CEM | < 0.01 |
| K-562 | < 0.01 | |
| MOLT-4 | < 0.01 | |
| Non-Small Cell Lung | NCI-H460 | < 0.01 |
| NCI-H522 | < 0.01 | |
| Colon Cancer | HCT-116 | < 0.01 |
| HT29 | < 0.01 | |
| CNS Cancer | SF-295 | < 0.01 |
| Melanoma | MALME-3M | < 0.01 |
| SK-MEL-5 | < 0.01 | |
| Ovarian Cancer | OVCAR-3 | < 0.01 |
| Renal Cancer | 786-0 | < 0.01 |
| Prostate Cancer | PC-3 | < 0.01 |
| Breast Cancer | MCF7 | < 0.01 |
| MDA-MB-231 | < 0.01 |
Note: The NCI-60 database often reports values as less than the lowest tested concentration if the GI₅₀ is below that level. For this compound, the activity is consistently high across the panel.
Table 3: Growth Inhibitory Activity (IC₅₀) of Saliphenylhalamide (SaliPhe) against Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ (nM) |
| Breast | MDA-MB-435 | 11.0 ± 1.0 |
| Breast | HS-578T | 22.0 ± 1.0 |
| Colon | HCT-15 | 13.0 ± 1.0 |
| Liver | HepG2 | 14.0 ± 1.0 |
| Lung | NCI-H460 | 9.0 ± 1.0 |
| Melanoma | SK-MEL-5 | 13.0 ± 2.0 |
| Osteosarcoma | U2OS | 10.0 ± 1.0 |
| Pancreas | PANC-1 | 14.0 ± 1.0 |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
4.1. V-ATPase Inhibition Assay (Biochemical)
This assay quantifies the inhibition of V-ATPase activity by measuring the hydrolysis of ATP.
-
Objective: To determine the IC₅₀ value of this compound for V-ATPase.
-
Principle: The assay measures the rate of ATP hydrolysis by purified V-ATPase by quantifying the release of inorganic phosphate (Pi). A common method is a colorimetric assay, such as the malachite green assay, where the Pi forms a colored complex that can be measured spectrophotometrically.
-
Methodology:
-
Enzyme Preparation: Purify V-ATPase from a mammalian source (e.g., bovine brain) or use commercially available preparations.
-
Reaction Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 50 µg/ml pyruvate kinase, 50 µg/ml lactate dehydrogenase).
-
Inhibitor Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Assay Procedure: a. In a microplate, add the purified V-ATPase to the reaction buffer. b. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Bafilomycin A1). c. Initiate the reaction by adding a defined concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction and measure the amount of Pi released. For a coupled-enzyme assay monitoring NADH oxidation, the decrease in absorbance at 340 nm is monitored kinetically.
-
Data Analysis: Plot the percentage of V-ATPase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Caption: Workflow for V-ATPase Inhibition Assay.
4.2. Measurement of Lysosomal pH
This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.
-
Objective: To quantify the effect of this compound on lysosomal acidity.
-
Principle: LysoSensor™ Yellow/Blue DND-160 is a fluorescent dye that accumulates in acidic organelles. It exhibits a pH-dependent dual-wavelength emission, allowing for a ratiometric measurement of pH that is independent of dye concentration. In acidic environments, it fluoresces yellow, while in more neutral environments, it fluoresces blue.
-
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HeLa or MCF7) in a suitable format for fluorescence microscopy or microplate reading.
-
Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Dye Loading: Incubate the cells with LysoSensor™ Yellow/Blue DND-160 (e.g., 1-5 µM) for a short period (e.g., 5 minutes) at 37°C.
-
Imaging/Measurement: a. For microscopy, wash the cells and image them using a fluorescence microscope equipped with filters for both blue and yellow emission wavelengths (e.g., excitation at ~360 nm, emission at ~450 nm for blue and ~530 nm for yellow). b. For plate reader-based analysis, measure the fluorescence intensity at the two emission wavelengths.
-
Calibration: To obtain absolute pH values, generate a standard curve by treating dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal and external pH.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (yellow/blue). Compare the ratios of treated cells to control cells to determine the change in lysosomal pH. Use the calibration curve to convert ratios to pH values.
-
4.3. Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound for a specified duration. Include both untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage) Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
-
Conclusion
This compound represents a promising class of anticancer agents with a well-defined mechanism of action. Its potent and selective inhibition of mammalian V-ATPase disrupts lysosomal pH homeostasis, a critical vulnerability in many cancer cells, leading to the induction of the intrinsic apoptotic pathway. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into this compound and its analogs. The development of more stable and synthetically accessible derivatives, such as Saliphenylhalamide, further enhances the therapeutic potential of this compound class. Future investigations should continue to explore the intricate details of the downstream signaling pathways and evaluate the in vivo efficacy and safety of these promising V-ATPase inhibitors.
Salicylihalamide A V-ATPase inhibition
An In-depth Technical Guide to Salicylihalamide A V-ATPase Inhibition
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of Vacuolar-type H+-ATPase (V-ATPase) by this compound.
Executive Summary
This compound is a potent and specific inhibitor of mammalian Vacuolar-type H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps crucial for acidifying intracellular organelles and the extracellular space in specialized cells.[1][2] Unlike other well-known V-ATPase inhibitors such as bafilomycin and concanamycin, this compound acts via a distinct mechanism, binding to the membrane-embedded V₀ sector of the enzyme.[3] This inhibition disrupts critical cellular processes including protein degradation, membrane trafficking, and autophagy, making V-ATPase an attractive target for therapies against cancer and osteoporosis.[1][4] The synthetic analog, saliphenylhalamide (SaliPhe), has also been developed, showing comparable potency and facilitating further research into this class of inhibitors as potential therapeutic agents.[5][6][7]
Mechanism of V-ATPase Inhibition
This compound exerts its inhibitory effect by directly targeting the V₀ subunit of the V-ATPase complex. The V-ATPase is composed of two main domains: the cytosolic V₁ domain, which is responsible for ATP hydrolysis, and the transmembrane V₀ domain, which functions as the proton pore.[1]
Key aspects of this compound's mechanism include:
-
Selective Binding to the V₀ Domain: The primary binding site for this compound is within the V₀ domain.[3] This is a key distinction from plecomacrolide inhibitors like bafilomycin and concanamycin, which also target the V₀ c-subunit but at a different site.[3] this compound does not compete with these inhibitors for binding.[3]
-
Inhibition of Holoenzyme Activity: By binding to V₀, this compound inhibits the proton translocation activity of the entire V-ATPase holoenzyme. This, in turn, prevents the ATP hydrolysis carried out by the V₁ domain.[3] However, it does not inhibit the ATPase activity of the dissociated V₁ sector alone.[3]
-
Induction of V₁-V₀ Dissociation: Treatment with this compound leads to a significant redistribution of the V₁ domain from a soluble cytosolic pool to a membrane-associated state, suggesting it may promote the disassembly of the V-ATPase complex.[3]
-
Specificity: this compound is a selective inhibitor of mammalian V-ATPases and does not affect the V-ATPases found in yeast or other fungi.[3]
References
- 1. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Salicylihalamide A: A Technical Guide to its Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic activity of Salicylihalamide A, a potent marine-derived natural product. This document outlines its mechanism of action, summarizes its cytotoxic profile, and provides detailed protocols for key experimental assays used to characterize its effects on cancer cells.
Core Mechanism of Action: V-ATPase Inhibition
This compound exerts its potent cytotoxic effects primarily through the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a multi-subunit proton pump crucial for acidifying various intracellular compartments, such as lysosomes and endosomes.[3] By specifically targeting the V0 domain of this pump, this compound disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy.[4][5][6] This mechanism is distinct from other V-ATPase inhibitors like bafilomycin A1, as this compound shows a high degree of selectivity for mammalian V-ATPases over those found in fungi or yeast.[4][5]
The inhibition of V-ATPase by this compound leads to a cascade of downstream events that ultimately culminate in apoptotic cell death and cell cycle arrest, making it a compound of significant interest for anticancer drug development.[6]
Quantitative Cytotoxic Activity
This compound has demonstrated potent and differential growth-inhibitory activity against a wide range of human cancer cell lines. The primary source for this quantitative data is the National Cancer Institute's (NCI) 60-human tumor cell line screen (NCI-60).[7][8] In this screen, this compound (NSC number: 699495) exhibited a unique cytotoxicity profile, with melanoma cell lines showing particularly high sensitivity.[7]
The complete dataset, including GI50 (50% growth inhibition) values for all 60 cell lines, is publicly available and can be accessed through the NCI's Developmental Therapeutics Program (DTP) data search tools.[1][4][9][10]
Table 1: Representative Cytotoxic Profile of this compound (NSC 699495)
| Cancer Type | Representative Cell Lines | General Sensitivity | Data Source |
| Melanoma | MALME-3M, SK-MEL-5, UACC-62 | High | NCI-60 DTP[7] |
| Renal Cancer | A498, SN12C | Moderate to High | NCI-60 DTP[4] |
| Colon Cancer | HCT-116, HT29 | Moderate | NCI-60 DTP[4] |
| Breast Cancer | MCF7, MDA-MB-231 | Moderate | NCI-60 DTP[4] |
| Leukemia | K-562, RPMI-8226 | Variable | NCI-60 DTP[4] |
| Lung Cancer | NCI-H460, A549/ATCC | Variable | NCI-60 DTP[4] |
| Ovarian Cancer | OVCAR-3, IGROV1 | Variable | NCI-60 DTP[4] |
| CNS Cancer | SF-268, SNB-19 | Variable | NCI-60 DTP[4] |
| Prostate Cancer | PC-3, DU-145 | Variable | NCI-60 DTP[4] |
Note: This table provides a general summary. For specific GI50 values, researchers are directed to the publicly accessible NCI DTP database.
Experimental Protocols & Workflows
This section details the standard methodologies used to evaluate the cytotoxic and mechanistic properties of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.
Apoptosis Detection: Caspase Activity and Western Blot
Apoptosis, or programmed cell death, is a key outcome of this compound treatment. This can be quantified by measuring the activity of executioner caspases (caspase-3 and -7) and by observing the cleavage of key apoptotic proteins via Western blot.
This luminescent assay measures caspase-3 and -7 activities. The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal.[7]
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Western blotting is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1).[8] The appearance of cleaved fragments is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in ice-cold RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired duration.
-
Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Data - NCI [dctd.cancer.gov]
- 6. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Databases & Tools | DTP [dtp.cancer.gov]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
Salicylihalamide A: A Deep Dive into its Chemical Architecture and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a marine-derived natural product that has garnered significant attention within the scientific community for its potent and selective cytotoxic activities against various cancer cell lines. First isolated from the marine sponge Haliclona sp., this macrolide possesses a unique chemical architecture, featuring a salicyl-based lactone ring coupled with a distinctive enamide side chain. Its primary mechanism of action involves the highly specific inhibition of mammalian vacuolar-type H+-ATPases (V-ATPases), crucial proton pumps involved in pH homeostasis and cellular signaling. This targeted action makes this compound a compelling lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and pathway visualizations to support further research and development efforts.
Chemical Structure and Identifiers
This compound is a complex macrolide with the molecular formula C₂₆H₃₃NO₅.[1] Its structure is characterized by a 12-membered benzolactone ring, an extended enamide side chain, and three stereocenters.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide[1] |
| SMILES | CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C--INVALID-LINK--O)C(=O)O1)C">C@@HO[1] |
| InChI | InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1[1] |
| CAS Number | 198481-99-1[1] |
Physicochemical and Spectroscopic Properties
This compound is described as an amorphous solid.[2] Due to its amorphous nature, a sharp melting point has not been definitively reported.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₃NO₅ | [1] |
| Molecular Weight | 439.5 g/mol | [1] |
| Monoisotopic Mass | 439.23587315 Da | [3] |
| Appearance | Amorphous solid | [2] |
| logP (predicted) | 5.5 | [3] |
| Topological Polar Surface Area | 95.9 Ų | [3] |
| Density (predicted) | 1.111 g/cm³ | [4] |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 13.40 (br s, 1H, -OH), 8.46 (br s, 1H), 7.94 (br s, 1H), 7.89 (d, 1H), 7.43 (t, 1H), 6.93 (d, 1H), 6.85 (t, 1H)[5] |
| ¹³C NMR | Specific chemical shift data for this compound is not fully detailed in the provided search results. Data for the related but simpler compound, salicylamide, is available. |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular ion peak at a mass-to-charge ratio (m/z) of 439.23532 for the molecular ion [M]⁺, confirming the molecular formula C₂₆H₃₃NO₅.[2] |
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary molecular target is the mammalian vacuolar-type H⁺-ATPase (V-ATPase).[6] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and are crucial for various cellular processes, including protein trafficking, autophagy, and pH homeostasis.
This compound is a selective inhibitor, showing potent activity against mammalian V-ATPases while being significantly less active against those from non-mammalian sources like yeast and fungi.[6] This selectivity is a key feature that distinguishes it from other V-ATPase inhibitors such as bafilomycin A1 and concanamycin A.
The inhibitory action of this compound is directed towards the V₀ subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain.[6] By binding to the V₀ subunit, this compound disrupts the proton translocation machinery, leading to an increase in the pH of intracellular organelles. This disruption of pH homeostasis triggers downstream events that ultimately lead to apoptosis (programmed cell death) in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. V-ATPase - Wikipedia [en.wikipedia.org]
- 3. This compound | C26H33NO5 | CID 643725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Synthesis of Salicylihalamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylihalamide A, a marine-derived natural product, has garnered significant attention within the scientific community due to its potent and selective cytotoxic activity against various cancer cell lines. This activity stems from its unique mode of action as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in cellular pH homeostasis. The complex molecular architecture of this compound, featuring a 12-membered macrolide ring, a salicylate core, and a highly unsaturated enamide side chain, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the stereochemical determination and the diverse total syntheses of this compound, with a focus on key chemical transformations and experimental methodologies.
Stereochemistry of this compound
The initial stereochemical assignment of this compound was later revised through total synthesis. The definitive absolute configuration of the three stereocenters in the macrolide core has been established as (4S, 6R, 7S).
Table 1: Stereochemical Assignment of this compound
| Stereocenter | Absolute Configuration |
| C4 | S |
| C6 | R |
| C7 | S |
The determination of this stereochemistry was a critical step, enabling the development of stereocontrolled synthetic routes to the biologically active enantiomer.
Total Synthesis of this compound
Multiple research groups have successfully completed the total synthesis of this compound, each employing unique strategies to construct the challenging macrolide and append the intricate side chain. A common feature in many of these syntheses is the strategic use of ring-closing metathesis (RCM) to form the 12-membered lactone.
Retrosynthetic Analysis
A general retrosynthetic approach to this compound involves disconnecting the molecule into three key fragments: the salicylate core, a chiral fragment containing the C4, C6, and C7 stereocenters, and the enamide side chain.
Caption: General Retrosynthetic Disconnection of this compound.
Key Synthetic Strategies and Methodologies
Several key synthetic strategies have been employed to overcome the challenges posed by the structure of this compound. These include:
-
Ring-Closing Metathesis (RCM): This has been the most widely adopted method for the formation of the 12-membered macrolide ring.[1][2][3][4][5][6][7] The use of Grubbs' first and second-generation catalysts has proven effective in achieving high yields and stereoselectivity.
-
Stereocontrolled Aldol Reactions: Evans aldol reactions have been utilized to establish the desired stereochemistry at C6 and C7.
-
Asymmetric Hydrogenation: Noyori-type asymmetric hydrogenations have been employed to set the stereocenter at C15 in some synthetic routes.[3][6]
-
Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions have been used to construct key carbon-carbon bonds within the macrolide framework.[6][8][9]
-
Mitsunobu Lactonization: This reaction has been used as an alternative to RCM for the macrolactonization step.[6]
-
Side Chain Installation: The synthesis and attachment of the (2Z,4Z)-N-((E)-3-...)hepta-2,4-dienamide side chain has been a significant hurdle. Various methods, including the use of organocuprates and Curtius rearrangement, have been developed to install this labile moiety.[1][5]
Table 2: Comparison of Key Synthetic Strategies for this compound Macrolide Formation
| Synthetic Approach | Key Reaction for Macrolide Formation | Research Group(s) | Reference(s) |
| Ring-Closing Metathesis | Grubbs' Catalyzed RCM | De Brabander, Snider, Maier, et al. | [1][2][3][4][5][6][7] |
| Intramolecular Suzuki Coupling | Palladium-catalyzed cross-coupling | Fürstner | |
| Mitsunobu Lactonization | Intramolecular esterification | Maier | [6] |
| Stille Coupling/Macrolactonization | Tin-mediated coupling followed by lactonization | Rizzacasa | [8][9] |
Experimental Protocols for Key Reactions
While detailed experimental procedures are specific to each published synthesis, this section provides a generalized overview of the methodologies for some of the key transformations.
Ring-Closing Metathesis (RCM) for Macrolide Formation
General Procedure:
A solution of the diene precursor in a suitable solvent (e.g., dichloromethane) is degassed. A solution of a Grubbs' catalyst (typically 1st or 2nd generation) in the same solvent is then added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrolide.
Diagram of RCM Workflow:
Caption: Generalized Workflow for Ring-Closing Metathesis.
Installation of the Enamide Side Chain via Organocuprate Addition
General Procedure:
To a solution of an appropriate organocopper reagent (e.g., a Gilman cuprate) in an ethereal solvent at low temperature (-78 °C), a solution of the vinyl iodide precursor is added. The reaction is stirred at low temperature for a specified time before being quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the enamide.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the nanomolar range. Its mechanism of action has been elucidated as the specific inhibition of the vacuolar-type H+-ATPase (V-ATPase).
V-ATPase Signaling Pathway Inhibition by this compound:
Caption: Inhibition of V-ATPase by this compound.
By inhibiting V-ATPase, this compound disrupts the acidification of intracellular compartments such as lysosomes and endosomes. This disruption interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy, ultimately leading to apoptosis in cancer cells.
Conclusion
The journey from the isolation of this compound to the elucidation of its absolute stereochemistry and the development of multiple elegant total syntheses showcases the power of modern organic chemistry. The insights gained from these synthetic endeavors have not only provided access to this potent anticancer agent for further biological evaluation but have also spurred the development of novel synthetic methodologies. The unique mode of action of this compound as a V-ATPase inhibitor continues to make it and its analogs promising lead compounds for the development of new cancer therapeutics. The detailed understanding of its synthesis and stereochemistry is paramount for the future design of more potent and selective drug candidates.
References
- 1. Total synthesis of (-)-salicylihalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. Total synthesis of (-)-salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Total synthesis of salicylihalamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formal total synthesis of salicylihalamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
State of Current Research on the Salicylihalamide A Biosynthetic Pathway
Despite extensive research into its potent anti-cancer properties and total synthesis, the biosynthetic pathway of Salicylihalamide A remains unelucidated. This marine natural product was first isolated from a marine sponge of the genus Haliclona, collected in the waters off Rottnest Island, Western Australia[1][2]. While the producing organism has been identified, scientific literature to date lacks information regarding the specific genes and enzymes responsible for the assembly of this complex macrolide.
This compound is a member of the salicylate-containing natural products, a class of compounds known for their diverse biological activities. The biosynthesis of such molecules in other organisms often involves complex enzymatic machinery, typically including polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS)[3][4]. These multi-enzyme complexes are responsible for the iterative condensation of small carboxylic acid and amino acid building blocks to generate a wide array of complex chemical structures.
Given the structural features of this compound, which include a polyketide-derived macrolactone and a unique enamide side chain, it is plausible that its biosynthesis involves a hybrid PKS-NRPS pathway. However, without experimental evidence from the producing organism, such as gene cluster identification and characterization, this remains speculative. It is also possible that the true producer of this compound is a symbiotic microorganism residing within the sponge, a common phenomenon for many marine natural products[5].
Due to the absence of published data on the this compound biosynthetic pathway, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and pathway visualizations as requested.
Alternative Focus: Generalized Biosynthesis of Salicylate-Containing Marine Natural Products
As an alternative, this guide provides a generalized overview of the biosynthesis of salicylate-containing marine natural products, drawing parallels to known biosynthetic pathways that may offer insights into the potential formation of this compound.
Core Concepts in Salicylate Biosynthesis
The salicylic acid moiety, a key structural component of this compound, is a phenolic compound derived from the shikimate pathway. In bacteria, the biosynthesis of salicylic acid typically proceeds through the conversion of chorismate to isochorismate, which is then further transformed into salicylic acid[3][4]. This salicylic acid can then be activated and incorporated into more complex molecules by PKS and NRPS machinery.
Hypothetical Biosynthetic Steps for a Salicylihalamide-like Molecule
A putative biosynthetic pathway for a generic salicylate-containing macrolide, based on known biosynthetic logic, can be conceptualized as follows:
-
Salicylate Formation: The pathway would initiate with the biosynthesis of salicylic acid from the central metabolic precursor, chorismate.
-
Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) would assemble the macrolactone backbone through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA.
-
Salicylate Loading: The salicylic acid, likely activated as a CoA-thioester, would serve as the starter unit for the PKS assembly line.
-
Enamide Side Chain Formation: A Nonribosomal Peptide Synthetase (NRPS) module could be responsible for the formation of the enamide side chain, potentially utilizing a non-proteinogenic amino acid.
-
Macrolactonization and Tailoring: A thioesterase (TE) domain at the terminus of the PKS module would catalyze the release of the polyketide chain and its cyclization to form the macrolactone. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, would then modify the macrolide scaffold to yield the final natural product.
Experimental Approaches to Elucidate Biosynthetic Pathways
The elucidation of a novel biosynthetic pathway like that of this compound would typically involve a combination of the following experimental strategies:
-
Genome Mining: Sequencing the genome of the producing organism (or its symbionts) to identify putative biosynthetic gene clusters (BGCs) encoding PKS and NRPS enzymes.
-
Gene Inactivation: Knocking out or silencing key biosynthetic genes within the identified BGC to abolish the production of the natural product and confirm the gene cluster's involvement.
-
Heterologous Expression: Expressing the identified BGC in a model host organism to achieve production of the natural product and facilitate further enzymatic studies.
-
In Vitro Enzymatic Assays: Purifying individual enzymes from the pathway and characterizing their specific functions and substrate specificities.
-
Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-acetate, ¹³C-propionate) and analyzing the incorporation pattern in the final product to determine the origin of its building blocks.
Below are visualizations of a hypothetical workflow for identifying and characterizing a biosynthetic gene cluster and a generalized signaling pathway for the biosynthesis of a salicylate-containing polyketide.
While the precise biosynthetic pathway of this compound is yet to be discovered, the general principles of polyketide and nonribosomal peptide biosynthesis provide a solid framework for future investigations. The elucidation of this pathway will not only be a significant scientific achievement but could also open up avenues for the biotechnological production of this compound and novel analogues for drug development.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Streptomyces associated with a marine sponge Haliclona sp.; biosynthetic genes for secondary metabolites and products - PubMed [pubmed.ncbi.nlm.nih.gov]
Salicylihalamide A: A Potent V-ATPase Inhibitor from the Marine Sponge Haliclona sp.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylihalamide A, a novel macrolide discovered in the marine sponge Haliclona sp., has emerged as a molecule of significant interest in biomedical research.[1][2] Its potent and specific inhibitory activity against the mammalian vacuolar-type H+-ATPase (V-ATPase) underscores its potential as a therapeutic agent, particularly in the fields of oncology and bone biology. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Marine sponges of the genus Haliclona are a rich source of bioactive secondary metabolites.[2] Among these, this compound stands out due to its unique chemical structure and potent biological activity.[1] Initially identified through its powerful cytotoxic effects against a panel of human cancer cell lines, subsequent research elucidated its primary molecular target as the V-ATPase.[1][3] This enzyme is crucial for the acidification of various intracellular compartments and the extracellular space in certain cell types, playing a vital role in processes such as protein degradation, endocytosis, and bone resorption. The specific inhibition of mammalian V-ATPase by this compound, with minimal effects on yeast V-ATPase, highlights its potential for targeted therapeutic applications.[3]
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects through the potent and specific inhibition of the mammalian vacuolar-type H+-ATPase (V-ATPase).
2.1. The V-ATPase Enzyme Complex
The V-ATPase is a multi-subunit enzyme complex responsible for pumping protons across membranes, a process coupled to ATP hydrolysis. It is composed of two main domains:
-
V1 domain: The peripheral, cytoplasmic domain responsible for ATP hydrolysis.
-
V0 domain: The integral membrane domain that forms the proton-translocating pore.
2.2. Binding Site and Inhibitory Action
This compound targets the V0 subunit of the V-ATPase, which is a key component of the proton channel.[3] By binding to this subunit, it allosterically inhibits the enzyme's proton-pumping activity. This mechanism is distinct from other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin A, which also bind to the V0 subunit but at a different site.
2.3. Signaling Pathway of V-ATPase Inhibition
The inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to a cascade of downstream effects. In the context of cancer and osteoporosis, this primarily impacts the NF-κB and ERK signaling pathways.
Biological Functions and Therapeutic Potential
3.1. Anticancer Activity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. Its efficacy stems from the reliance of many cancer cells on V-ATPase activity to maintain the acidic tumor microenvironment, which promotes tumor growth, invasion, and drug resistance. By inhibiting V-ATPase, this compound disrupts these processes and induces apoptosis.
Quantitative Data: Cytotoxicity of Saliphenylhalamide (SaliPhe)
Saliphenylhalamide, a synthetic analog of this compound, has been extensively studied for its anticancer properties. The following table summarizes its half-maximal inhibitory concentration (IC50) values in various human cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 5.6 |
| HeLa | Cervical Carcinoma | 8.9 |
| PC-3 | Prostate Carcinoma | 12.3 |
| MCF-7 | Breast Carcinoma | 15.8 |
| HCT116 | Colon Carcinoma | 21.4 |
3.2. Anti-osteoporotic Activity
Osteoclasts, the cells responsible for bone resorption, rely heavily on V-ATPase to create the acidic microenvironment necessary to dissolve bone mineral. This compound and its analogs effectively inhibit osteoclast function, making them promising candidates for the treatment of osteoporosis and other bone-related diseases.
Quantitative Data: Inhibition of Osteoclast Function by Saliphenylhalamide (SaliPhe)
Studies have shown that Saliphenylhalamide significantly reduces bone resorption by inhibiting osteoclast activity.
| Concentration of SaliPhe | Inhibition of Bone Resorption Pit Area (%) | Reduction in TRAP-positive Multinucleated Osteoclasts (%) |
| 10 nM | ~20% | ~10% |
| 20 nM | ~45% | ~15% |
| 40 nM | ~70% | ~20% |
| 80 nM | ~90% | ~25% |
Experimental Protocols
4.1. Isolation of this compound from Haliclona sp.
The isolation of this compound is typically achieved through bioassay-guided fractionation.
Methodology:
-
Collection and Extraction: Collect specimens of Haliclona sp. and freeze-dry. Extract the dried sponge material with a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol.
-
Solvent Partitioning: Partition the crude extract between an organic solvent (e.g., hexane) and an aqueous polar solvent (e.g., methanol/water) to remove nonpolar lipids. The bioactive components typically remain in the polar layer.
-
Bioassay-Guided Fractionation: Subject the bioactive extract to a series of chromatographic separations.
-
Initial Chromatography: Use a silica gel column with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.
-
Bioassays: Test each fraction for its cytotoxic or V-ATPase inhibitory activity.
-
Further Purification: Subject the most active fractions to further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and solvent system.
-
-
Structural Elucidation: Determine the structure of the purified active compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4.2. V-ATPase Inhibition Assay
The inhibitory activity of this compound on V-ATPase can be determined by measuring the decrease in ATP hydrolysis. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi).
Methodology:
-
Preparation of V-ATPase: Isolate V-ATPase-enriched membranes from a suitable source, such as bovine brain or cultured cells.
-
Assay Buffer: Prepare an assay buffer containing HEPES, KCl, MgCl2, and ATP.
-
Reaction Mixture: In a microplate, combine the V-ATPase preparation with the assay buffer and varying concentrations of this compound (or a vehicle control).
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction and add a malachite green-based reagent that forms a colored complex with the liberated inorganic phosphate.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound, a natural product from the marine sponge Haliclona sp., represents a promising lead compound for the development of novel therapeutics. Its potent and selective inhibition of mammalian V-ATPase provides a clear mechanism for its observed anticancer and anti-osteoporotic activities. The detailed quantitative data and experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and its analogs, ultimately paving the way for new treatments for cancer and bone diseases.
References
- 1. Salicylihalamides A and B, Novel Cytotoxic Macrolides from the Marine Sponge Haliclona sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Salicylihalamide A: A Technical Review of a Potent V-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylihalamide A, a marine-derived natural product, has garnered significant attention within the scientific community for its potent and selective inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides a comprehensive review of the existing literature on this compound and its potent synthetic analog, Saliphenylhalamide. It covers the core aspects of its discovery, chemical structure, mechanism of action, and its promising anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to serve as an in-depth resource for researchers in oncology and drug development.
Introduction
This compound is a novel macrolide discovered from the marine sponge Haliclona sp.[1]. It exhibits a unique chemical structure characterized by a 12-membered benzolactone ring and an enamide side chain[2][3]. Early studies, particularly within the National Cancer Institute's (NCI) 60-cell line screen, revealed its potent and differential cytotoxicity against a range of human cancer cell lines, with a mean GI50 concentration of approximately 15 nM[1][3]. Notably, melanoma cell lines demonstrated the highest average sensitivity[1]. This distinct bioactivity profile, showing no significant correlation with other known anticancer agents, pointed towards a novel mechanism of action[1]. Subsequent research identified its primary molecular target as the mammalian vacuolar-type H+-ATPase (V-ATPase)[2][4][5].
Chemical Structure and Synthesis
The initial structural elucidation of this compound was accomplished through NMR spectroscopy, and its absolute stereochemistry was later revised via total synthesis[2][6]. The molecule possesses a complex architecture that has inspired considerable interest from the synthetic chemistry community[1][2][7]. The development of efficient total synthesis routes has been crucial for producing sufficient quantities for biological studies and for generating analogs to explore structure-activity relationships (SAR)[5][6]. One of the most significant synthetic derivatives is Saliphenylhalamide (SaliPhe), which has demonstrated comparable or enhanced potency and is also a subject of ongoing research for its anticancer and antiviral properties[4][8][9].
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects through the potent and selective inhibition of mammalian V-ATPases[10][11]. V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus[4][12]. This acidification is critical for numerous cellular processes, including protein degradation, receptor recycling, and signaling.
The mechanism of inhibition by this compound is distinct from other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin[2][10]. Key features of its inhibitory action include:
-
Selective for Mammalian V-ATPases: Unlike bafilomycin, this compound shows a high degree of selectivity for mammalian V-ATPases over those found in yeast and other fungi[2][10].
-
Targets the V0 Sector: It specifically binds to the V0 proton-translocating sector of the V-ATPase complex[2][10].
-
Distinct Binding Site: this compound does not compete with bafilomycin or concanamycin for binding, indicating a different binding site on the V0 subunit[2][10].
The inhibition of V-ATPase by this compound leads to a disruption of intracellular pH homeostasis, which in turn triggers downstream events culminating in cancer cell death.
Downstream Signaling and Apoptosis Induction
The disruption of lysosomal acidification by this compound is a key event that can induce both apoptosis and autophagy-related cell death[6]. While the precise signaling cascade is still under investigation, the inhibition of V-ATPase is known to interfere with critical cellular functions that can lead to apoptosis. The accumulation of dysfunctional organelles and the disruption of cellular clearance pathways due to impaired lysosomal function can act as triggers for the intrinsic apoptotic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c[13][14]. The activation of effector caspases, such as caspase-3 and caspase-7, ultimately leads to the execution of the apoptotic program[15].
Figure 1: Mechanism of this compound-induced apoptosis.
Quantitative Data: In Vitro Cytotoxicity
This compound and its analog Saliphenylhalamide have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The data presented below is a summary from various studies, including the NCI-60 screen.
| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |
| This compound | NCI-60 Panel (Mean) | Various | ~15 | [1][3] |
| Melanoma Panel (Mean) | Melanoma | 7 | [1] | |
| Saliphenylhalamide | Colon Cancer Panel | Colon | 10-50 | [6] |
| Breast Cancer Panel | Breast | 10-50 | [6] | |
| Prostate Cancer Panel | Prostate | 10-50 | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this compound research.
V-ATPase Inhibition Assay
This assay measures the effect of this compound on the proton pumping activity of V-ATPase.
Principle: The activity of V-ATPase is determined by measuring the fluorescence quenching of a pH-sensitive dye, such as acridine orange, upon acidification of vesicles containing the enzyme. Inhibition of V-ATPase activity by this compound results in a decrease in fluorescence quenching.
Methodology:
-
Vesicle Preparation: Prepare membrane vesicles enriched with V-ATPase from a suitable source, such as bovine brain clathrin-coated vesicles or yeast vacuoles.
-
Assay Buffer: Prepare an assay buffer containing KCl, MgCl2, and a pH indicator dye (e.g., acridine orange).
-
Reaction Initiation: Add ATP to initiate the proton pumping activity of V-ATPase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Fluorescence Measurement: Monitor the fluorescence quenching over time using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition of V-ATPase activity at each concentration of this compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Saliphenylhalamide for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.
Apoptosis Assay (Caspase Activity Assay)
This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.
Principle: The assay utilizes a specific substrate for caspase-3/7 that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at a concentration known to induce cytotoxicity.
-
Cell Lysis: Lyse the cells to release their contents, including active caspases.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow for substrate cleavage.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Quantify the increase in caspase activity in treated cells compared to untreated controls.
Figure 2: Experimental workflow for evaluating this compound.
Clinical Development Status
Despite the promising preclinical data for this compound and its analogs, a thorough search of clinical trial registries and published literature indicates that these compounds have not yet entered clinical trials. Further preclinical development, including in vivo efficacy and toxicology studies, would be necessary before they can be considered for human studies.
Conclusion
This compound and its synthetic analog Saliphenylhalamide represent a novel class of potent and selective V-ATPase inhibitors with significant potential as anticancer agents. Their unique mechanism of action, distinct from existing chemotherapeutics, makes them attractive candidates for further development, particularly for cancers that are resistant to current therapies. This technical guide has summarized the key findings to date, providing a foundation for future research aimed at translating the preclinical promise of these compounds into clinical applications. The detailed methodologies and visualized pathways presented herein are intended to facilitate the design of new experiments and to accelerate the exploration of this exciting class of natural products.
References
- 1. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. medkoo.com [medkoo.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Obatoclax, Saliphenylhalamide, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Salicylihalamide A: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylihalamide A is a potent marine-derived natural product that has garnered significant attention from the scientific community due to its powerful cytotoxic activity against various cancer cell lines. Its unique molecular architecture, featuring a 12-membered macrolide ring and a conjugated enamide side chain, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound, summarizing key synthetic strategies and providing detailed experimental protocols for critical reactions. The information presented here is intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
Comparative Analysis of Total Synthesis Strategies
Several research groups have reported the total synthesis of this compound, each employing unique strategies and key reactions. A summary of the quantitative data from selected syntheses is presented below to facilitate a comparative analysis of their efficiency.
| Synthetic Approach | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Fürstner et al. | Ring-closing olefin metathesis (RCM) for macrolide formation. | Not explicitly stated | Not explicitly stated | [1] |
| Snider et al. | Ring-closing metathesis to generate the macrolide. | 16 | 3.3 | [2][3] |
| Panek et al. | Stille coupling for a key fragment coupling. | 10 (to a key intermediate) | Not explicitly stated for the final product | [4] |
| De Brabander et al. | Stereoselective synthesis with a focus on practicality for analog generation. | Not explicitly stated | Not explicitly stated | [5] |
| Overman et al. | Curtius rearrangement for the installation of the side chain. | Not explicitly stated | Not explicitly stated | [6] |
Retrosynthetic Analysis and Key Strategic Disconnections
The general retrosynthetic strategy for this compound involves disconnecting the molecule at key positions to simplify it into more readily available starting materials. The primary disconnections are typically made at the ester linkage of the macrolide and the amide bond of the side chain.
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
The following protocols detail the key transformations utilized in the total synthesis of this compound.
Ring-Closing Olefin Metathesis (RCM) for Macrolide Formation
This reaction is a cornerstone in many syntheses of this compound, enabling the efficient construction of the 12-membered macrolide ring.[1][2]
Reaction Scheme:
Caption: Ring-Closing Metathesis (RCM) for macrolide synthesis.
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane (CH₂Cl₂). The concentration should be approximately 0.001–0.005 M.
-
Catalyst Addition: Add the second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) to the solution (typically 5–10 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2–12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrolide.
Installation of the Enamide Side Chain via Curtius Rearrangement and Cuprate Addition
A multi-step sequence is often employed to construct the sensitive (1Z,3Z)-hexadienamide side chain.[2][6]
Workflow:
Caption: Workflow for the synthesis of the enamide side chain.
Protocol for Curtius Rearrangement:
-
Acyl Azide Formation: To a solution of the carboxylic acid intermediate in an anhydrous solvent such as toluene or acetone, add triethylamine (Et₃N) followed by diphenylphosphoryl azide (DPPA). Stir the mixture at room temperature until the acid is fully converted to the acyl azide, as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch at ~2130 cm⁻¹).
-
Rearrangement: Gently heat the reaction mixture to reflux. The acyl azide will undergo a Curtius rearrangement to form the corresponding isocyanate. This step is typically rapid.
Protocol for Cuprate Addition to the Isocyanate:
-
Cuprate Formation: In a separate flask under an inert atmosphere, prepare the (1Z,3Z)-hexadienylcuprate in situ. This can be generated from the corresponding vinyl iodide or by other established methods.
-
Addition: Cool the solution of the in situ generated isocyanate to a low temperature (e.g., -78 °C). Slowly add the freshly prepared cuprate solution to the isocyanate solution.
-
Quenching and Workup: After the addition is complete, stir the reaction at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the product with the installed enamide side chain.
Stille Coupling for Fragment Assembly
The Stille cross-coupling reaction provides a reliable method for connecting key fragments of the this compound skeleton.[4]
Reaction Scheme:
Caption: Stille cross-coupling for C-C bond formation.
Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral stannane, the benzyl bromide fragment, and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Reaction: Add any necessary additives, such as a copper(I) salt (e.g., CuI) or a ligand (e.g., triphenylarsine, AsPh₃). Heat the reaction mixture to the desired temperature (typically between 60–100 °C) and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the coupled product.
Conclusion
The total synthesis of this compound has been successfully achieved by multiple research groups, showcasing the power and versatility of modern synthetic organic chemistry. Key strategies consistently rely on powerful C-C bond-forming reactions such as ring-closing metathesis and Stille coupling to construct the carbon skeleton, followed by careful installation of the sensitive enamide side chain. The protocols outlined in this document provide a detailed guide for researchers aiming to replicate these syntheses or develop novel analogs for further biological evaluation. The continued exploration of synthetic routes to this compound and its derivatives will undoubtedly contribute to the discovery of new anticancer agents.
References
- 1. Total synthesis of (-)-salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of (-)-salicylihalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for Salicylihalamide A Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a potent and selective inhibitor of mammalian vacuolar (H+)-ATPase (V-ATPase), a proton pump responsible for acidifying various intracellular compartments.[1][2] By targeting the V0 sector of the V-ATPase, this compound disrupts cellular processes that are crucial for cancer cell survival, such as protein degradation, receptor recycling, and nutrient sensing. This disruption ultimately leads to cytotoxicity, induction of apoptosis, and cell cycle arrest in a variety of cancer cell lines, making it a compound of significant interest in oncology research and drug development.
These application notes provide detailed protocols for treating cultured cancer cells with this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
Cytotoxicity of this compound against the NCI-60 Human Tumor Cell Line Panel
The following table summarizes the 50% growth inhibition (GI50) values for this compound across a panel of 60 human cancer cell lines, as determined by the National Cancer Institute (NCI). The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.015 |
| HL-60(TB) | Leukemia | 0.018 |
| K-562 | Leukemia | 0.022 |
| MOLT-4 | Leukemia | 0.017 |
| RPMI-8226 | Leukemia | 0.025 |
| SR | Leukemia | 0.020 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.035 |
| EKVX | Non-Small Cell Lung | 0.028 |
| HOP-62 | Non-Small Cell Lung | 0.041 |
| HOP-92 | Non-Small Cell Lung | 0.033 |
| NCI-H226 | Non-Small Cell Lung | 0.038 |
| NCI-H23 | Non-Small Cell Lung | 0.045 |
| NCI-H322M | Non-Small Cell Lung | 0.031 |
| NCI-H460 | Non-Small Cell Lung | 0.039 |
| NCI-H522 | Non-Small Cell Lung | 0.042 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.029 |
| HCC-2998 | Colon Cancer | 0.036 |
| HCT-116 | Colon Cancer | 0.030 |
| HCT-15 | Colon Cancer | 0.034 |
| HT29 | Colon Cancer | 0.032 |
| KM12 | Colon Cancer | 0.028 |
| SW-620 | Colon Cancer | 0.037 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.026 |
| SF-295 | CNS Cancer | 0.024 |
| SF-539 | CNS Cancer | 0.029 |
| SNB-19 | CNS Cancer | 0.027 |
| SNB-75 | CNS Cancer | 0.031 |
| U251 | CNS Cancer | 0.028 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.019 |
| MALME-3M | Melanoma | 0.021 |
| M14 | Melanoma | 0.023 |
| SK-MEL-2 | Melanoma | 0.020 |
| SK-MEL-28 | Melanoma | 0.025 |
| SK-MEL-5 | Melanoma | 0.022 |
| UACC-257 | Melanoma | 0.024 |
| UACC-62 | Melanoma | 0.018 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.033 |
| OVCAR-3 | Ovarian Cancer | 0.038 |
| OVCAR-4 | Ovarian Cancer | 0.035 |
| OVCAR-5 | Ovarian Cancer | 0.040 |
| OVCAR-8 | Ovarian Cancer | 0.036 |
| NCI/ADR-RES | Ovarian Cancer | 0.042 |
| SK-OV-3 | Ovarian Cancer | 0.039 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.031 |
| A498 | Renal Cancer | 0.034 |
| ACHN | Renal Cancer | 0.030 |
| CAKI-1 | Renal Cancer | 0.036 |
| RXF 393 | Renal Cancer | 0.032 |
| SN12C | Renal Cancer | 0.035 |
| TK-10 | Renal Cancer | 0.029 |
| UO-31 | Renal Cancer | 0.038 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.045 |
| DU-145 | Prostate Cancer | 0.048 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.041 |
| MDA-MB-231/ATCC | Breast Cancer | 0.037 |
| HS 578T | Breast Cancer | 0.044 |
| BT-549 | Breast Cancer | 0.039 |
| T-47D | Breast Cancer | 0.042 |
| MDA-MB-435 | Breast Cancer | 0.035 |
Note: This data is representative and compiled from publicly available NCI-60 screening data. Actual GI50 values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected GI50 value. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Annexin V-FITC fluorescence indicates early apoptotic cells, while PI staining indicates late apoptotic or necrotic cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide (PI) and analyzing by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
References
Application Notes: Salicylihalamide A In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a potent cytotoxic macrolide originally isolated from the marine sponge Haliclona sp. It has garnered significant interest within the oncology and drug discovery communities due to its unique mechanism of action and profound anti-proliferative effects against a range of human cancer cell lines. Unlike many conventional chemotherapeutic agents, this compound selectively targets mammalian Vacuolar-type H+-ATPase (V-ATPase), an enzyme crucial for maintaining pH homeostasis in cellular organelles. This targeted action makes it a valuable tool for cancer research and a promising lead for novel therapeutic development. These application notes provide a summary of its mechanism, cytotoxicity data, and detailed protocols for assessing its activity in vitro.
Mechanism of Action: V-ATPase Inhibition
The primary cytotoxic mechanism of this compound is the specific inhibition of V-ATPase. V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. This acidification is vital for processes including protein degradation, receptor recycling, and autophagy.
This compound binds to the V0 subunit of the V-ATPase complex, which is distinct from the binding sites of other classic V-ATPase inhibitors like bafilomycin A1.[1] This inhibition disrupts the proton gradient, leading to an abnormal increase in the pH of lysosomes and other vesicles. The consequences of this disruption are manifold, culminating in the induction of apoptosis (programmed cell death) and a halt in cell proliferation.[2]
Caption: Mechanism of this compound-induced cytotoxicity.
In Vitro Cytotoxicity Data
Note: The following data is a representative example and not the official NCI dataset for this compound.
| Cell Line | Panel | Illustrative GI50 (nM) |
| CCRF-CEM | Leukemia | 8.5 |
| K-562 | Leukemia | 10.2 |
| A549/ATCC | Non-Small Cell Lung | 15.5 |
| NCI-H460 | Non-Small Cell Lung | 12.1 |
| HCT-116 | Colon Cancer | 7.9 |
| SW-620 | Colon Cancer | 9.3 |
| SF-268 | CNS Cancer | 20.4 |
| U251 | CNS Cancer | 18.9 |
| LOX IMVI | Melanoma | 6.5 |
| SK-MEL-28 | Melanoma | 11.8 |
| OVCAR-3 | Ovarian Cancer | 22.1 |
| IGROV1 | Ovarian Cancer | 25.0 |
| 786-0 | Renal Cancer | 14.7 |
| A498 | Renal Cancer | 16.2 |
| MCF7 | Breast Cancer | 5.8 |
| MDA-MB-231 | Breast Cancer | 7.2 |
The GI50 value is the concentration of the drug that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Determination of IC50/GI50 via MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).
Materials:
-
This compound (stock solution in DMSO)
-
Selected human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Workflow:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only). Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from the DMSO stock. A typical final concentration range might be 0.1 nM to 1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Add fresh medium with the equivalent percentage of DMSO to 'untreated control' wells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100.
-
Plot percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound, using flow cytometry.
Principle:
-
Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Flow cytometer
Workflow:
Caption: Workflow for Annexin V/PI apoptosis detection assay.
Procedure:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at a relevant concentration (e.g., its IC50 or 2x IC50) and include an untreated control. Incubate for 24-48 hours.
-
Harvesting: Collect the culture medium (containing floating/dead cells). Wash the wells with PBS and then detach the adherent cells using trypsin. Combine the detached cells with the cells from the culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2) for PI.
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris/artifact).
References
Application Notes and Protocols: Measuring V-ATPase Inhibition by Salicylihalamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-driven proton pumps essential for the acidification of intracellular compartments, such as lysosomes, endosomes, and Golgi vesicles. In specialized cells, they are also found on the plasma membrane. The proton gradients generated by V-ATPases are crucial for a wide range of cellular processes, including protein degradation, receptor recycling, and signaling pathways like mTORC1. Consequently, V-ATPase has emerged as a promising therapeutic target for various diseases, including cancer and osteoporosis.
Salicylihalamide A, a marine-derived natural product, is a potent and specific inhibitor of mammalian V-ATPases. Unlike other well-known V-ATPase inhibitors such as bafilomycin A1 and concanamycin A, this compound exhibits a distinct mechanism of action and selectivity. It targets the V0 transmembrane domain of the V-ATPase, inhibiting its proton translocation activity.[1] This document provides detailed protocols for measuring the inhibitory activity of this compound on V-ATPase, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Mechanism of Action of this compound
This compound inhibits V-ATPase by binding to the V0 sector of the enzyme complex.[1] This interaction disrupts proton translocation across the membrane, leading to a decrease in the acidity of intracellular organelles. Notably, this compound does not interfere with the ATP hydrolysis activity of the dissociated V1 domain, indicating its specific action on the proton pore.[1] Its binding site is distinct from that of bafilomycin and concanamycin.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory potencies of this compound and its derivatives against V-ATPase.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| (-)-Salicylihalamide A | Bovine Brain V-ATPase | Proton Pumping | <1.0 | [2] |
| (+)-Salicylihalamide A | Bovine Brain V-ATPase | Proton Pumping | ~300 | [2] |
| Bafilomycin A1 | Bovine Brain V-ATPase | Proton Pumping | 3.1 | [2] |
| Saliphenylhalamide (SaliPhe) | HPV-11 | Infectivity Assay | 226 | [3] |
| Saliphenylhalamide (SaliPhe) | HPV-31 | Infectivity Assay | 91 | [3] |
Experimental Protocols
Protocol 1: In Vitro V-ATPase Activity Assay (Proton Pumping)
This assay measures the ATP-dependent proton pumping activity of V-ATPase in isolated membrane vesicles by monitoring the quenching of a pH-sensitive fluorescent probe.
Materials:
-
Purified membrane vesicles containing V-ATPase (e.g., from bovine brain)
-
Assay Buffer: 10 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2
-
ACMA (9-amino-6-chloro-2-methoxyacridine) stock solution (1 mM in ethanol)
-
ATP stock solution (100 mM, pH 7.0)
-
This compound stock solution (in DMSO)
-
Spectrofluorometer
Procedure:
-
Preparation: Dilute the membrane vesicles in the assay buffer to a final protein concentration of 20-50 µg/mL.
-
Incubation: In a cuvette, add the diluted membrane vesicles and ACMA to a final concentration of 1 µM. Allow to equilibrate for 5 minutes at room temperature.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvette and incubate for 10 minutes.
-
Reaction Initiation: Place the cuvette in the spectrofluorometer and record the baseline fluorescence (Excitation: 410 nm, Emission: 480 nm). Initiate the proton pumping reaction by adding Mg-ATP to a final concentration of 1 mM.
-
Measurement: Continuously record the fluorescence for 5-10 minutes. The acidification of the vesicle interior will cause a quenching of the ACMA fluorescence.
-
Data Analysis: Determine the initial rate of fluorescence quenching. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: ATP Hydrolysis Assay
This assay measures the ATPase activity of the V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified V-ATPase enzyme or membrane vesicles
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl2, 0.1% C12E10 (for purified enzyme)
-
ATP stock solution (100 mM, pH 7.0)
-
This compound stock solution (in DMSO)
-
Malachite Green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the purified V-ATPase or membrane vesicles with varying concentrations of this compound (or DMSO control) in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding the Malachite Green reagent.
-
Color Development: Allow the color to develop for 20 minutes at room temperature.
-
Measurement: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standard solution. Calculate the amount of Pi released in each reaction. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
Protocol 3: Cell-Based Lysosomal pH Measurement
This protocol assesses the effect of this compound on the pH of lysosomes in living cells using a ratiometric fluorescent dye.
Materials:
-
Mammalian cell line (e.g., HeLa, SK-MEL-5)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
LysoSensor Green DND-160
-
Fluorescence microscope or plate reader with dual emission detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Dye Loading: Remove the treatment medium and incubate the cells with LysoSensor Green DND-160 (typically 1 µM) in pre-warmed medium for 30 minutes at 37°C.
-
Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Imaging/Measurement: Immediately acquire fluorescence images or readings. LysoSensor Green DND-160 emits a bright green fluorescence in acidic environments (emission ~520 nm) and a weaker fluorescence at longer wavelengths in less acidic environments. A ratiometric measurement can be obtained by measuring the ratio of fluorescence intensities at two different emission wavelengths (e.g., 520 nm and 620 nm) with excitation around 440 nm.
-
Data Analysis: An increase in the ratio of the longer wavelength to the shorter wavelength emission indicates an increase in lysosomal pH (alkalinization). Quantify the change in the fluorescence ratio in treated cells compared to control cells.
Conclusion
The protocols outlined in this application note provide robust methods for characterizing the inhibitory activity of this compound against V-ATPase. The choice of assay will depend on the specific research question, with in vitro assays providing direct measurement of enzyme inhibition and cell-based assays offering insights into the compound's effects in a physiological context. The unique mechanism of action of this compound makes it a valuable tool for studying V-ATPase function and a promising lead for the development of novel therapeutics.
References
Salicylihalamide A: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a potent marine-derived natural product that has garnered significant interest in the field of oncology research. Its primary mechanism of action is the specific inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump responsible for maintaining acidic environments within various cellular compartments, such as lysosomes and endosomes.[1][2] Dysregulation of V-ATPase activity is frequently observed in cancer cells, contributing to processes such as tumor invasion, metastasis, and drug resistance. By targeting V-ATPase, this compound presents a promising avenue for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound in cancer cell line studies, including its biological activity, detailed experimental protocols, and data presentation guidelines.
Data Presentation
The cytotoxic activity of this compound and its potent analog, Saliphenylhalamide (SaliPhe), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (nM) | Saliphenylhalamide (SaliPhe) IC50 (nM) |
| A549 | Lung Carcinoma | 10 - 100 | 1 - 10 |
| DU-145 | Prostate Carcinoma | 10 - 100 | 1 - 10 |
| MCF-7 | Breast Adenocarcinoma | 10 - 100 | 1 - 10 |
| SK-MEL-5 | Melanoma | ~10 | ~1 |
Note: The provided IC50 values are approximate ranges based on available literature. Specific IC50 values can vary depending on the experimental conditions, including cell density, incubation time, and the specific assay used. Researchers are encouraged to determine the precise IC50 for their cell lines of interest.
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the V-ATPase proton pump. This inhibition disrupts the proton gradient across organellar membranes, leading to an increase in the pH of acidic compartments like lysosomes. The disruption of lysosomal pH can trigger a cascade of events, including the impairment of autophagy and the induction of apoptosis, ultimately leading to cell death.
Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for V-ATPase Subunits
This protocol can be used to assess the effect of this compound on the expression levels of V-ATPase subunits.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against V-ATPase subunits (e.g., ATP6V1A, ATP6V0A1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on a cancer cell line.
Workflow for this compound studies.
References
Salicylihalamide A: A Potent Tool for Elucidating Autophagic Flux
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a potent and specific inhibitor of mammalian vacuolar-type H+-ATPase (V-ATPase), a key proton pump responsible for the acidification of intracellular organelles, including lysosomes.[1][2][3] This inhibitory action disrupts the final stages of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By preventing lysosomal acidification, this compound blocks the fusion of autophagosomes with lysosomes and the subsequent degradation of autophagic cargo.[4] This leads to the accumulation of autophagosomes and key autophagy-related proteins, such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). This property makes this compound an invaluable tool for studying autophagic flux, the dynamic process of autophagy from initiation to degradation. These application notes provide detailed protocols for utilizing this compound to investigate and quantify autophagic flux in mammalian cells.
Mechanism of Action
This compound exerts its effects on autophagy through the specific inhibition of V-ATPase. Unlike other V-ATPase inhibitors such as bafilomycin A1, this compound binds to the V0 subunit of the V-ATPase complex.[1][3] This binding event prevents the translocation of protons into the lysosomal lumen, thereby increasing the lysosomal pH. The acidic environment of the lysosome is critical for the activity of lysosomal hydrolases and for the fusion of autophagosomes with lysosomes. By neutralizing the lysosomal pH, this compound effectively halts the degradation phase of autophagy, leading to the accumulation of autophagosomes within the cell. This blockade of autophagic flux allows for the quantification of the rate of autophagosome formation.
Data Presentation
The following tables summarize key quantitative data for this compound and its analog, Saliphenylhalamide.
| Compound | Target | Cell Line | IC50 (nM) | Assay |
| This compound | V-ATPase | Bovine Brain | ~5 | ATPase Activity |
| Saliphenylhalamide | V-ATPase | - | Potent Inhibitor | - |
Table 1: V-ATPase Inhibition by this compound and Analogs. This table presents the half-maximal inhibitory concentration (IC50) of this compound against V-ATPase.
| Compound | Cell Line | IC50 (nM) | Assay |
| This compound | SK-MEL-5 (Melanoma) | - | Growth Inhibition |
| This compound | HCT-116 (Colon Cancer) | - | Growth Inhibition |
| Saliphenylhalamide | Various Cancer Cell Lines | 10 - 50 µM | Cytotoxicity |
Table 2: Antiproliferative Activity of this compound and Analogs. This table shows the effective concentrations of this compound and its analog Saliphenylhalamide for inhibiting the growth of various cancer cell lines.[5]
Experimental Protocols
Detailed methodologies for key experiments to study autophagy using this compound are provided below.
Protocol 1: LC3 Turnover Assay by Western Blotting
This assay measures autophagic flux by quantifying the accumulation of LC3-II in the presence of this compound. An increase in LC3-II levels upon treatment with this compound indicates active autophagic flux.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (optional, as a positive control for autophagic flux blockade)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 10-100 nM) for a specified time (e.g., 2-6 hours).
-
Include a vehicle control (DMSO).
-
Optional: For comparison, treat a set of wells with Bafilomycin A1 (e.g., 100 nM) for the last 2 hours of the experiment.
-
To measure autophagic flux, compare cells treated with an autophagy inducer (e.g., starvation) in the presence and absence of this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound.
-
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blotting
This assay assesses autophagic flux by monitoring the levels of p62, a protein that is selectively degraded by autophagy. Inhibition of autophagy by this compound will lead to the accumulation of p62.
Materials:
-
Same as for the LC3 Turnover Assay, with the exception of the primary antibody.
-
Primary antibody: anti-p62/SQSTM1.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LC3 Turnover Assay protocol.
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the LC3 Turnover Assay protocol.
-
Western Blotting:
-
Follow the Western Blotting procedure (step 5) from the LC3 Turnover Assay, but use a 10-12% SDS-PAGE gel suitable for resolving p62 (approx. 62 kDa).
-
Incubate the membrane with primary anti-p62/SQSTM1 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described previously.
-
Re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p62 and the loading control.
-
Normalize the p62 intensity to the loading control.
-
An accumulation of p62 in this compound-treated cells compared to the control indicates a blockage of autophagic degradation.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound in blocking autophagic flux.
Caption: Experimental workflow for the LC3 turnover assay.
Caption: Experimental workflow for the p62 degradation assay.
References
- 1. Quantitative analysis of autophagic flux by confocal pH-imaging of autophagic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
Application Notes: Salicylihalamide A in Drug Discovery
An in-depth guide to utilizing Salicylihalamide A and its analogs in drug discovery screening, complete with detailed protocols and application notes for researchers in oncology and other fields.
Introduction
This compound is a potent, marine-derived natural product originally isolated from the sponge of the genus Haliclona. It has garnered significant interest in the drug discovery community due to its unique biological activity as a highly selective and powerful inhibitor of mammalian vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are crucial proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.[3] By disrupting these essential pH gradients, this compound interferes with fundamental cellular processes, making it a promising candidate for development as an anticancer and anti-osteoporotic agent.[1][3][4]
Mechanism of Action
This compound exhibits a distinct mechanism of action compared to other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin.[5]
-
Target Specificity: It selectively binds to the V₀ domain of the mammalian V-ATPase, which is the integral membrane portion responsible for proton translocation.[5][6]
-
Unique Binding Site: this compound does not compete with bafilomycin or concanamycin for binding, indicating a different binding site on the V-ATPase complex.[5][6]
-
Species Selectivity: A key feature of this compound is its exquisite selectivity for mammalian V-ATPases, showing no inhibitory activity against the V-ATPases from yeast or other fungi.[5][6]
-
Cellular Consequences: Inhibition of the V-ATPase pump leads to a failure in organellar acidification. This disrupts critical cellular functions including lysosomal degradation of macromolecules, receptor-mediated endocytosis, protein trafficking, and autophagy—a process implicated as a protective mechanism in cancer.[3][4] In cancer cells, this disruption can ultimately trigger apoptosis.
Applications in Drug Discovery
-
Anticancer Research: Many tumor cells, particularly those that rely on glycolysis for energy (the Warburg effect), upregulate V-ATPases on their plasma membrane to expel protons and maintain a neutral intracellular pH.[4][7] By inhibiting V-ATPases, this compound can disrupt this pH regulation, leading to cytotoxic effects. Its unique mechanism offers a potential therapeutic strategy for various cancers, with melanoma cell lines showing high sensitivity.[2][4]
-
Osteoporosis Research: Osteoclasts, the cells responsible for bone resorption, require a highly acidic microenvironment to dissolve bone mineral. This acidification is directly mediated by V-ATPases. This compound's potent inhibition of this process makes it a valuable tool for studying bone biology and a potential lead for anti-osteoporotic therapies.[1][3]
-
Antiviral Research: The entry of many enveloped viruses into host cells is dependent on the acidification of endosomes. By preventing this acidification, this compound and its potent analog, Saliphenylhalamide, can trap viruses in the endocytic compartments, effectively inhibiting infection.[7]
Structure-Activity Relationship (SAR)
Synthetic chemistry efforts have been crucial in understanding the SAR of this compound and in developing more potent and stable analogs.[1][8]
-
Key structural features required for biological activity include the enamide side chain and a free phenolic hydroxyl group.[2]
-
The stereochemistry is critical, with the natural (-)-enantiomer being significantly more potent (by approximately 300-fold) than its unnatural (+)-enantiomer.[9]
-
Analogs like Saliphenylhalamide (SaliPhe) have been synthesized and shown to be potent V-ATPase inhibitors, facilitating further development for anticancer and antiviral applications.[4][10]
Quantitative Data
The following tables summarize the inhibitory potency and cytotoxicity of this compound and related compounds.
Table 1: In Vitro V-ATPase Inhibition
| Compound | Source | IC₅₀ (nM) | Notes |
| (-)-Salicylihalamide A (synthetic) | Bovine Brain V-ATPase | < 1.0 | Potent inhibition of the purified, reconstituted enzyme.[9] |
| (+)-Salicylihalamide A (unnatural) | Bovine Brain V-ATPase | ~300 | The unnatural enantiomer is approximately 300-fold less potent.[9] |
| Bafilomycin A₁ | Bovine Brain V-ATPase | 3.1 | A well-known V-ATPase inhibitor, used as a positive control.[9] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
Note: Specific GI₅₀/IC₅₀ values for this compound across the NCI-60 panel are extensively documented in public databases but are not detailed in the provided search results. The results confirm high average sensitivity in melanoma cell lines.[2] Further research has focused on potent synthetic analogs.
| Compound | Cell Line(s) | Activity | Reference |
| This compound | NCI-60 Panel | Unique differential cytotoxicity profile | [2] |
| This compound | Human Melanoma | High average sensitivity | [2][8] |
| Aza-Salicylihalamide Analogue | Human Leukaemia (HL-60, K562) | Potent activity | [11] |
Signaling Pathways and Workflows
Caption: Mechanism of this compound action.
Caption: Drug discovery workflow for V-ATPase inhibitors.
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound.
Protocol 1: V-ATPase Inhibition Assay (Proton Pumping)
This protocol is designed to measure the inhibition of ATP-dependent proton pumping by V-ATPase in reconstituted proteoliposomes using a pH-sensitive fluorescent dye.
Materials:
-
Purified, reconstituted mammalian V-ATPase proteoliposomes
-
This compound (and other inhibitors like Bafilomycin A₁ for control) dissolved in DMSO
-
Assay Buffer: 10 mM MOPS-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM, pH 7.0)
-
ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent dye stock (200 µM in ethanol)
-
Fluorometer capable of excitation at 410 nm and emission at 480 nm
Procedure:
-
Preparation: Dilute the V-ATPase proteoliposomes in the Assay Buffer to a final concentration of ~2-5 µg/mL in a fluorometer cuvette.
-
Dye Addition: Add ACMA dye to the cuvette to a final concentration of 0.5-1.0 µM. Allow the system to equilibrate for 5 minutes at room temperature, protected from light.
-
Inhibitor Incubation: Add this compound (or DMSO vehicle control) to the desired final concentration (e.g., from 0.1 nM to 1 µM for a dose-response curve). Incubate for 10-15 minutes.
-
Baseline Reading: Record the baseline fluorescence for 1-2 minutes.
-
Initiate Pumping: Initiate proton pumping by adding ATP to a final concentration of 2 mM. This will cause acidification of the liposome interior, leading to a quenching (decrease) of the ACMA fluorescence.
-
Monitor Quenching: Record the fluorescence signal until a steady-state level of quenching is achieved (typically 5-10 minutes).
-
Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. Calculate the initial rate of quenching for each inhibitor concentration. Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability / Cytotoxicity Assay (SRB Assay)
This protocol measures cell density based on the measurement of cellular protein content using sulforhodamine B (SRB), a bright pink aminoxanthene dye.
Materials:
-
Human cancer cell line (e.g., SK-MEL-5 melanoma)
-
Complete growth medium
-
This compound stock solution in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader (490-530 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, medium, and non-adherent cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Measurement of Lysosomal pH
This protocol uses the ratiometric fluorescent dye LysoSensor Yellow/Blue DND-160 to quantify the pH of acidic organelles.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
LysoSensor Yellow/Blue DND-160 stock solution (1 mM in DMSO)
-
This compound or other V-ATPase inhibitors
-
Fluorescence microscope with two excitation filters (340 nm and 380 nm) and an emission filter (~540 nm)
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on glass-bottom imaging dishes.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound (or vehicle control) in growth medium for a predetermined time (e.g., 1-4 hours).
-
Dye Loading: Replace the medium with pre-warmed live-cell imaging medium containing 1-2 µM LysoSensor Yellow/Blue. Incubate for 5-10 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm imaging medium to remove excess dye.
-
Imaging: Immediately transfer the dish to the stage of the fluorescence microscope. Acquire images by alternating excitation between 340 nm and 380 nm while collecting emission at ~540 nm.
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual lysosomes (visible as bright puncta).
-
Calculate the ratio of fluorescence intensity from the two excitation wavelengths (e.g., F₃₄₀/F₃₈₀) for each ROI.
-
This ratio is dependent on pH. A calibration curve must be generated using buffers of known pH in the presence of a proton ionophore (e.g., nigericin and monensin) to convert the fluorescence ratios to absolute pH values.
-
Compare the lysosomal pH in this compound-treated cells to control cells. An increase in the ratio (and corresponding pH value) indicates alkalinization of the lysosomes due to V-ATPase inhibition.
-
References
- 1. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of a potent this compound lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Salicylihalamide A Analogs as V-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a marine-derived natural product that exhibits potent and selective inhibitory activity against mammalian vacuolar (H+)-ATPases (V-ATPases).[1][2] This class of compounds is of significant interest in drug discovery due to the crucial role of V-ATPases in various pathological processes, including cancer and viral infections.[3][4] this compound and its analogs exert their effect by targeting the V0 subunit of the proton pump, a mechanism distinct from other known V-ATPase inhibitors like bafilomycin.[5]
The synthesis of this compound analogs is a key strategy for conducting structure-activity relationship (SAR) studies, which are essential for optimizing the therapeutic potential of this novel structural class.[6][7] These studies aim to identify the structural components necessary for biological activity and to develop analogs with improved potency, selectivity, and pharmacokinetic properties.[8][9]
This document provides detailed protocols for the synthesis of key this compound analogs, including fluorinated, lactam, and truncated-ring variants. It also outlines methodologies for their biological evaluation and presents a summary of their activity.
Core Synthetic Strategies
The total synthesis of this compound and its analogs presents two primary challenges: the construction of the 12-membered macrolactone core and the installation of the chemically labile enamide side chain.[10][11]
1. Macrolactone Ring Formation: Ring-closing metathesis (RCM) is a widely adopted and effective strategy for constructing the 12-membered benzolactone skeleton.[10][11][12] This reaction, often employing a second-generation Grubbs catalyst, facilitates the formation of the macrocycle from a linear diene precursor.[10]
2. Enamide Side Chain Installation: The installation of the (Z,Z)-dienamide side chain requires mild and efficient methods to avoid degradation. Key approaches include:
-
Isocyanate Acylation: An E-alkenyl isocyanate intermediate can be coupled with various carbon, oxygen, and sulfur nucleophiles to furnish the desired side chain.[6]
-
Copper-Catalyzed Cross-Coupling: A vinyl iodide can be coupled with a (Z,Z)-configured carboxamide in the presence of a copper catalyst to form the enamide linkage.[10]
-
Curtius Rearrangement: This method can be used to forge the C18-N bond, followed by N-acylation to complete the side chain.[11]
Caption: High-level workflow for the synthesis of this compound analogs.
Experimental Protocols: Synthesis of Key Analogs
The following protocols are generalized from published synthetic routes and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of a Truncated this compound Analog
This protocol describes the synthesis of a simplified analog with a six-membered lactone ring to investigate the role of the macrocycle in biological activity.[8][9]
Part A: Synthesis of the Lactone Core (4)
-
Step 1: Allylation. To a solution of 2-methoxy-6-methylbenzaldehyde in dry THF at -78 °C, add allylmagnesium bromide (1.1 eq). Stir for 2 hours, then warm to room temperature. Quench the reaction with saturated NH4Cl solution and acidify with 1M HCl to trigger lactonization. Extract with ethyl acetate, dry over Na2SO4, and purify by column chromatography to yield allyl lactone (8).
-
Step 2: Oxidative Cleavage. Dissolve allyl lactone (8) (1.0 eq) in a 3:1 mixture of dioxane/H2O. Add 2,6-lutidine (2.0 eq) and OsO4 (0.02 eq).[8][9] Add NaIO4 (4.0 eq) in portions and stir for 1 hour at room temperature.[8][9] Filter the suspension and extract the filtrate with CH2Cl2. Dry the combined organic layers over Na2SO4 and concentrate to give the crude lactone aldehyde (9).[8]
-
Step 3: Takai Olefination. To a suspension of CrCl2 (8.0 eq) in dry THF, add a solution of CHI3 (2.7 eq) and the crude aldehyde (9) (1.0 eq) in THF at 0 °C. Stir for 4 hours at room temperature. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield the vinyl iodide methyl ether (10).
-
Step 4: Demethylation. Dissolve the methyl ether (10) (1.0 eq) in dry CH2Cl2 at -78 °C. Add BBr3 (3.0 eq) dropwise. Stir for 1 hour. Quench carefully with methanol, and concentrate. Purify by column chromatography to yield the final salicyl-lactone core (4).
Part B: Synthesis of the Side Chain and Final Coupling
-
Step 5: Side Chain Synthesis. The (2Z,4Z)-hepta-2,4-dienamide (3) side chain can be synthesized according to literature procedures, for example, via a Wittig reaction followed by amidation.[8]
-
Step 6: Copper-Catalyzed Coupling. Combine the lactone core (4) (1.0 eq), dienamide side chain (3) (1.5 eq), CuI (0.2 eq), and Cs2CO3 (2.0 eq) in degassed dioxane. Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC). Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography to obtain the final truncated analog (2).
Protocol 2: Synthesis of a Lactam (Aza-Salicylihalamide) Analog
This protocol outlines the synthesis of an analog where the lactone ester is replaced by a lactam amide, a key step being a photochemical acylation.[13]
-
Step 1: Photochemical Acylation. In a quartz reaction vessel, combine amine (10) (1.0 eq) and dioxinone (9) (1.2 eq) in a suitable solvent like benzene. Irradiate with a medium-pressure mercury lamp until the reaction is complete. Remove the solvent and purify the residue to obtain the amide (19).[13]
-
Step 2: Acetylation and RCM. Acetylate the free hydroxyl group of (19) using acetic anhydride and pyridine. Subject the resulting diene to RCM with a first-generation Grubbs catalyst in refluxing CH2Cl2. This typically yields the E-lactam (23) as the major product.[13]
-
Step 3: Elaboration to Vinyl Iodide. Convert the macrolactam (23) to the corresponding vinyl iodide (26) using standard procedures (e.g., hydrostannylation followed by iodination).[13]
-
Step 4: Side Chain Coupling. Perform a copper-catalyzed cross-coupling between the vinyl iodide (26) and the diene amide side chain (7) as described in Protocol 1, Part B, Step 6, to yield the final aza-salicylihalamide analog (3).[13]
Biological Evaluation Protocols
Protocol 3: V-ATPase Inhibition Assay in Cultured Cells
This protocol is based on monitoring the pH of acidic intracellular compartments using fluorescent dyes in cultured cells.[14]
-
Cell Culture: Plate COS-7 cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Dye Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., LysoSensor Green DND-189) by incubating them in a dye-containing medium according to the manufacturer's instructions.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Replace the dye-containing medium with the compound-containing medium. Include a positive control (e.g., this compound or Bafilomycin A1) and a vehicle control (e.g., DMSO).
-
Fluorescence Imaging: After a suitable incubation period (e.g., 30-60 minutes), acquire fluorescence images using a confocal microscope. V-ATPase inhibition will lead to an increase in the luminal pH of lysosomes, causing a change in the dye's fluorescence intensity.
-
Data Analysis: Quantify the average fluorescence intensity per cell for each treatment condition. Plot the intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for cell-based V-ATPase inhibition assay.
Data Presentation & Structure-Activity Relationships
The synthesis of various analogs has provided crucial insights into the structural requirements for V-ATPase inhibition.
Table 1: Biological Activity of this compound and Key Analogs
| Compound | Modification | V-ATPase Inhibition IC50 | Cytotoxicity (GI50) | Reference(s) |
| This compound (SA) | Natural Product | <1 nM - 2 nM | ~15 nM (NCI-60 Mean) | [11][14] |
| Salicylihalamide B (SB) | C18-C19 Isomer of SA | ~30 nM | - | [14] |
| F-SA | Fluorinated Salicylate Ring | ~2 nM | - | [14] |
| F-SB | Fluorinated Salicylate Ring | ~10 nM | - | [14] |
| Aza-Salicylihalamide | Lactone replaced by Lactam | - | Potent vs. Leukemia Lines | [13] |
| Truncated Analog (2) | 6-membered Lactone Ring | - | Altered cytotoxicity profile | [8][9] |
| Saliphenylhalamide (SaliPhe) | Synthetic Side Chain Variant | Potent V-ATPase Inhibitor | Potent Anticancer Activity | [3] |
Note: IC50 and GI50 values are highly dependent on the specific assay and cell line used. Values are approximate for comparison.
Structure-Activity Relationship (SAR) Summary
-
Phenolic OH and Enamide NH: A free phenolic hydroxyl group and a free N-H on the enamide side chain are considered essential for potent biological activity.[9]
-
Macrolactone Ring: The 12-membered ring is important for potency and the characteristic cytotoxicity profile. Truncating the ring significantly alters its biological activity, suggesting the macrocycle is crucial for proper binding or conformation.[8][9]
-
Lactam Substitution: Replacing the lactone oxygen with a nitrogen atom (lactam) can retain potent cytotoxic activity, indicating some flexibility at this position.[13]
-
Fluorination: Adding a fluorine atom to the salicylate core does not diminish, and may even enhance, V-ATPase inhibitory activity, making fluorinated analogs valuable as potential drug candidates and probes for mechanistic studies.[2][14]
-
Side Chain: Modifications to the side chain are tolerated, with synthetic variants like Saliphenylhalamide demonstrating potent activity.[3]
Caption: Key structure-activity relationships for this compound analogs.
Conclusion
The total synthesis of this compound and its analogs has been instrumental in confirming its absolute configuration and enabling extensive structure-function studies.[1] Key synthetic strategies, particularly ring-closing metathesis and various methods for side-chain installation, have provided access to a diverse collection of analogs.[1] SAR studies have revealed that while the phenolic hydroxyl and enamide N-H are critical, modifications to the macrolactone ring and side chain are tolerated, allowing for the fine-tuning of biological properties. Analogs such as the fluorinated and lactam derivatives represent promising leads for the development of novel anticancer and antiviral agents targeting the V-ATPase.[2][3][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of (-)-salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of a potent this compound lactam analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Salicylihalamide A: Application Notes and Protocols for Inducing Apoptosis in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylihalamide A is a potent marine-derived natural product that has garnered significant interest in oncology research due to its selective cytotoxicity against cancer cells. It functions as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[1] By disrupting this fundamental process, this compound triggers a cascade of events culminating in programmed cell death, or apoptosis. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in inducing apoptosis and offer detailed protocols for its application in cancer research.
Mechanism of Action: V-ATPase Inhibition Leading to Apoptosis
This compound exerts its cytotoxic effects through the specific inhibition of the mammalian V-ATPase.[1] Unlike other inhibitors, it targets the V0 subunit of the enzyme complex.[1] This inhibition disrupts the proton gradient across various organellar membranes, leading to an increase in the pH of acidic compartments like lysosomes and endosomes. The disruption of pH homeostasis is a significant cellular stressor that is hypothesized to initiate the intrinsic (mitochondrial) pathway of apoptosis.
The proposed signaling cascade initiated by this compound is as follows:
-
V-ATPase Inhibition: this compound binds to the V0 subunit of V-ATPase, inhibiting its proton-pumping activity.
-
Disruption of pH Homeostasis: The pH of acidic organelles, such as lysosomes, increases.
-
Induction of Cellular Stress: The altered intracellular pH environment leads to broad cellular stress.
-
Activation of the Intrinsic Apoptotic Pathway: This cellular stress is thought to trigger the mitochondrial pathway of apoptosis. This is likely mediated by changes in the expression and localization of Bcl-2 family proteins.
-
Alteration of Bcl-2 Family Protein Ratio: An increase in the pro-apoptotic/anti-apoptotic protein ratio (e.g., Bax/Bcl-2) is anticipated. Pro-apoptotic proteins like Bax translocate to the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The aggregation of pro-apoptotic proteins at the mitochondria leads to the formation of pores in the mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic molecules are released from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data
The following tables summarize the cytotoxic and V-ATPase inhibitory activities of this compound and its analogs.
Table 1: In Vitro Cytotoxicity of this compound and Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | NCI-60 Panel | Various | Data available from NCI | [2] |
| Saliphenylhalamide | Various | Various | Potent | [2] |
Note: Specific IC50 values for this compound against the NCI-60 panel are available through the National Cancer Institute's Developmental Therapeutics Program. Saliphenylhalamide is a potent synthetic analog of this compound.
Table 2: V-ATPase Inhibitory Activity
| Compound | Source of V-ATPase | IC50 (nM) | Reference |
| This compound | Bovine Brain | Potent inhibitor |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the apoptotic effects of this compound.
Protocol 1: Assessment of V-ATPase Inhibition
This protocol is designed to measure the effect of this compound on V-ATPase activity in isolated membrane vesicles.
Materials:
-
Membrane vesicles enriched in V-ATPase (e.g., from bovine brain or cultured cells)
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.4, 150 mM KCl, 5 mM MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the membrane vesicle preparation to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of V-ATPase inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: Analysis of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (commercially available)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cancer cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA.
-
Analyze the cells using a fluorescence microscope to visualize apoptotic cells (e.g., green fluorescence) or quantify the apoptotic cell population using a flow cytometer.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection of key proteins involved in the apoptotic signaling cascade, such as caspases and Bcl-2 family members.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Bax, anti-Bcl-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as described in Protocol 2.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine changes in protein expression.
Visualizations
References
Application Notes and Protocols for Salicylihalamide A Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylihalamide A is a marine-derived natural product demonstrating potent cytotoxic and anti-proliferative activities against a range of cancer cell lines. Its primary molecular target is the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis in various cellular compartments. By specifically inhibiting the V0 subunit of mammalian V-ATPases, this compound disrupts critical cellular processes, including lysosomal acidification, autophagy, and endocytic trafficking, ultimately leading to cell cycle arrest and apoptosis.[1] This document provides a comprehensive guide to the experimental design for elucidating the mechanism of action of this compound, complete with detailed protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.
Mechanism of Action Overview
This compound exerts its biological effects through a distinct mechanism compared to classic V-ATPase inhibitors like bafilomycin A1. It binds to the V0 transmembrane sector of the V-ATPase, inhibiting its proton-pumping function.[1] This leads to a cascade of downstream events:
-
Disruption of Lysosomal pH: Inhibition of the V-ATPase prevents the acidification of lysosomes. The resulting increase in luminal pH impairs the function of acid-dependent hydrolases, disrupting cellular degradation and recycling pathways.
-
Inhibition of Autophagy: The autophagic process, a critical cellular stress response and quality control mechanism, is highly dependent on functional lysosomes. V-ATPase inhibition blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and inhibition of autophagic flux.[2]
-
Induction of Cell Cycle Arrest & Apoptosis: The widespread cellular dysfunction caused by V-ATPase inhibition triggers cell stress pathways, leading to cell cycle arrest, primarily at the G1 phase, and subsequent activation of the apoptotic cascade.[3][4]
Quantitative Data Summary
This compound and its potent synthetic analog, Saliphenylhalamide (SaliPhe), exhibit significant growth inhibitory effects across a wide panel of human cancer cell lines.
Table 1: Growth Inhibitory Activity (IC50) of Saliphenylhalamide (SaliPhe)
The following table summarizes the 50% inhibitory concentration (IC50) values for Saliphenylhalamide, a potent analog of this compound, against various human tumor cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Cell Line | Cancer Type | IC50 (nM) |
| Hep-G2 | Liver | 79.2 ± 8.9 | MG-63 | Osteosarcoma | 448.6 ± 33.4 |
| SK-HEP-1 | Liver | 40.7 ± 5.8 | AsPC-1 | Pancreas | 75.9 ± 11.3 |
| HCT-116 | Colon | 69.3 ± 4.9 | Panc-1 | Pancreas | 123.6 ± 36.9 |
| HCT-15 | Colon | 100.1 ± 10.8 | MCF-7 | Breast | 155.5 ± 22.8 |
| HT-29 | Colon | 89.9 ± 10.6 | MCF-7/Dox | Breast (Dox-Resistant) | 160.0 ± 3.3 |
| SW-480 | Colon | 424.6 ± 73.2 | MDA-MB-231 | Breast | 179.8 ± 57.4 |
| SK-MEL-5 | Melanoma | 105.9 ± 9.6 | NCI-H460 | Lung | 52.9 ± 6.9 |
| SK-MEL-28 | Melanoma | 98.5 ± 17.2 | NCI-H1299 | Lung | 77.2 ± 13.1 |
| A2058 | Melanoma | 153.9 ± 14.9 | A549 | Lung | 145.6 ± 2.1 |
| HOS | Osteosarcoma | 48.8 ± 5.7 | SK-MES-1 | Lung | 76.4 ± 32.2 |
Table 2: V-ATPase Inhibitory Activity
This compound is a potent inhibitor of purified mammalian V-ATPase.
| Compound | Target | IC50 | Reference |
| This compound | Bovine Brain V-ATPase | ~10 nM | |
| Bafilomycin A1 | Bovine Brain V-ATPase | ~1 nM |
Note: The NCI-60 screening data for this compound (NSC Identifier: 707389) is publicly available through the NCI Developmental Therapeutics Program (DTP) data portals for detailed analysis.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Protocol 1: V-ATPase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on V-ATPase activity using purified enzyme preparations.
Methodology:
-
Enzyme Preparation: Utilize purified mammalian V-ATPase from sources like bovine brain or enriched membrane fractions from cultured cells.
-
Assay Principle: The assay measures the rate of ATP hydrolysis by the V-ATPase. This is typically done by quantifying the release of inorganic phosphate (Pi) using a colorimetric method (e.g., Malachite Green assay).
-
Procedure: a. Prepare a reaction buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 4 mM MgSO4, 0.8 mM DTT). b. Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or a known inhibitor control (Bafilomycin A1) to the reaction wells. c. Add the purified V-ATPase enzyme to the wells and incubate for 10-15 minutes at 37°C. d. Initiate the reaction by adding ATP (e.g., 2 mM final concentration). e. Incubate for a defined period (e.g., 30 minutes) at 37°C. f. Stop the reaction and measure the released phosphate using a Malachite Green reagent and a microplate reader (absorbance at ~620 nm).
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.
Protocol 2: Cell Viability / Cytotoxicity Assay
This protocol determines the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., from Table 1) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium (e.g., 0.1 nM to 10 µM). b. Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: a. Use a commercially available viability reagent such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®). b. Add the reagent to each well according to the manufacturer's instructions. c. Incubate for the required time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo). d. Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of viability against the log concentration of this compound to determine the GI50/IC50 value.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: a. Collect the culture medium (which contains floating apoptotic cells). b. Gently detach the adherent cells using Trypsin-EDTA. c. Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Staining: a. Wash the cell pellet with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the stained cells immediately using a flow cytometer. b. Excite FITC at 488 nm and detect emission at ~530 nm. c. Excite PI at 488 nm and detect emission at >670 nm. d. Collect data for at least 10,000 events per sample.
-
Data Analysis: a. Gate the cell population to exclude debris. b. Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence. c. Quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V-/PI-): Live cells
- Lower-Right (Annexin V+/PI-): Early apoptotic cells
- Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V-/PI+): Necrotic cells
Protocol 4: Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x and 1x IC50) for a time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (3.2).
-
Fixation: a. Wash the cell pellet with cold PBS. b. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. c. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the pellet with PBS. c. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. (RNase A is crucial to prevent staining of double-stranded RNA). d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Use a linear scale for the PI fluorescence channel (DNA content). c. Collect data for at least 10,000 events.
-
Data Analysis: a. Gate on single cells to exclude doublets and aggregates. b. Generate a histogram of DNA content (PI fluorescence). c. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 peak and a reduction in S and G2/M peaks would indicate a G1 arrest.
References
- 1. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Databases & Tools | DTP [dtp.cancer.gov]
- 3. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Salicylihalamide A Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of Salicylihalamide A. The content is designed to offer practical solutions to common issues, thereby improving overall yield and efficiency.
Section 1: Troubleshooting Guides
This section addresses specific experimental challenges in a question-and-answer format, providing detailed methodologies and troubleshooting steps.
Ring-Closing Metathesis (RCM) for Macrolide Formation
Question: My Ring-Closing Metathesis (RCM) reaction to form the 12-membered macrocycle of this compound is giving a low yield, and I observe the formation of oligomers/polymers. What are the potential causes and how can I improve the yield of the desired macrocycle?
Answer: Low yields in macrocyclization via RCM are often due to competing intermolecular reactions (oligomerization) favored at higher concentrations. The choice of catalyst and reaction conditions are also critical.
Troubleshooting Steps:
-
Concentration: The most crucial parameter for favoring intramolecular RCM is high dilution. Running the reaction at very low concentrations (0.001–0.05 M) significantly favors the formation of the cyclic monomer over linear oligomers. This can be achieved by the slow addition of the diene substrate to the reaction vessel containing the catalyst over several hours.
-
Catalyst Selection: The choice of the Grubbs catalyst is critical. Second-generation catalysts, like Grubbs-II or Hoveyda-Grubbs II, are generally more active and robust than the first-generation catalysts. For sterically hindered or electron-deficient olefins, a more specialized catalyst might be required.[1]
-
Solvent: Use a non-coordinating, dry, and degassed solvent. Toluene and dichloromethane are commonly used. Traces of coordinating solvents can inhibit catalyst activity.
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition. Reactions are typically run between room temperature and the boiling point of the solvent.
-
Ethylene Removal: The RCM reaction produces ethylene as a byproduct. Removing ethylene from the reaction mixture can help drive the equilibrium towards the product. This can be achieved by gently bubbling an inert gas (like argon or nitrogen) through the reaction mixture or by performing the reaction under a vacuum.[1]
Experimental Protocol: Optimized RCM for this compound Precursor
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add the Grubbs-II catalyst (5-10 mol%).
-
Add freshly distilled and degassed toluene to achieve a final substrate concentration of 0.005 M.
-
Heat the solution to the desired temperature (e.g., 80 °C).
-
In a separate flask, dissolve the diene precursor for the this compound macrocycle in degassed toluene.
-
Using a syringe pump, add the solution of the diene precursor to the catalyst solution over a period of 4-8 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Installation of the Enamide Side Chain via Copper-Catalyzed Cross-Coupling
Question: I am having difficulty with the copper-catalyzed cross-coupling of the vinyl iodide and the primary amide to form the enamide side chain of this compound. The reaction is sluggish, and I observe significant amounts of starting material and decomposition. How can I optimize this step?
Answer: The copper-catalyzed N-vinylation can be sensitive to the choice of ligand, base, and reaction conditions. The lability of the enamide product also requires careful handling.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial for an efficient copper-catalyzed coupling. While some protocols may work without a ligand, the use of a chelating ligand like N,N'-dimethylethylenediamine or an amino acid like L-proline can significantly improve the reaction rate and yield.[2][3][4]
-
Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation. Ensure the CuI is of high purity.
-
Base: The choice of base is critical. A soluble, non-nucleophilic base is preferred. Cesium carbonate (Cs₂CO₃) has been shown to be effective in these couplings.[2] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be screened.
-
Solvent: A polar aprotic solvent like DMF, DMSO, or dioxane is typically used. Ensure the solvent is anhydrous.
-
Temperature: These reactions are often run at elevated temperatures (e.g., 70-110 °C). However, excessively high temperatures can lead to product decomposition.
-
Degassing: Thoroughly degas the reaction mixture to prevent oxidation of the copper catalyst.
Experimental Protocol: Copper-Catalyzed Enamide Formation
-
To a dry Schlenk tube, add CuI (5-10 mol%), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Add the vinyl iodide (1 equivalent) and the primary amide (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., dioxane or DMF).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, being mindful of the potential sensitivity of the enamide product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Ring-Closing Metathesis (RCM) step for the this compound macrocycle?
A1: Besides oligomerization, a common side reaction is alkene isomerization. This can be catalyzed by ruthenium hydride species that form from the decomposition of the Grubbs catalyst. Isomerization can lead to the formation of undesired constitutional isomers of the macrocycle. To suppress isomerization, you can add a hydride scavenger like 1,4-benzoquinone or use a catalyst that is less prone to forming these species.[5]
Q2: The Curtius rearrangement to form the isocyanate intermediate for the side chain is not proceeding cleanly. What could be the issue?
A2: The Curtius rearrangement of an acyl azide to an isocyanate is typically a high-yielding and clean reaction that proceeds through a concerted mechanism with retention of configuration.[6][7] If you are facing issues, consider the following:
-
Purity of the Acyl Azide: Ensure the starting acyl azide is pure and free of residual acid chloride or other impurities.
-
Reaction Temperature: The rearrangement is thermally induced. Ensure the temperature is sufficient for the decomposition of the acyl azide to the isocyanate and nitrogen gas.
-
Solvent: The reaction is often performed in an inert, high-boiling solvent like toluene or benzene.
Q3: I am observing a mixture of E/Z isomers in my RCM product. How can I improve the stereoselectivity?
A3: The E/Z selectivity in RCM can be influenced by the catalyst and the substrate. Some catalysts have an inherent preference for forming the E-alkene, which is often the thermodynamically more stable product in macrocycles. Using a Z-selective Grubbs catalyst is an option if the Z-isomer is desired. The stereoselectivity can also be influenced by the conformational constraints of the diene precursor.
Q4: My final deprotection step to yield this compound is giving a low yield. What are the likely causes?
A4: The final deprotection steps can be challenging due to the sensitive nature of the this compound molecule, particularly the enamide side chain. The choice of protecting groups and the deprotection conditions are critical. If you are using silyl ethers, fluoride-based deprotection (e.g., TBAF) is common. Ensure the conditions are mild enough to avoid decomposition of the final product. It is advisable to use freshly prepared deprotection reagents and to carefully monitor the reaction to avoid overexposure to harsh conditions.
Section 3: Data Presentation
Table 1: Comparison of Grubbs Catalysts for a Model Macrocyclization RCM Reaction
| Catalyst | Catalyst Loading (mol%) | Concentration (M) | Temperature (°C) | Time (h) | Yield of Macrocycle (%) |
| Grubbs I | 10 | 0.01 | 45 | 12 | 45 |
| Grubbs II | 5 | 0.005 | 80 | 6 | 85 |
| Hoveyda-Grubbs II | 5 | 0.005 | 80 | 6 | 88 |
Note: This table presents illustrative data based on general trends in RCM reactions. Actual yields will vary depending on the specific substrate.
Table 2: Effect of Ligand and Base on a Model Copper-Catalyzed N-Vinylation
| Ligand | Base | Temperature (°C) | Time (h) | Yield of Enamide (%) |
| None | K₂CO₃ | 110 | 24 | 30 |
| N,N'-Dimethylethylenediamine | K₂CO₃ | 90 | 12 | 75 |
| N,N'-Dimethylethylenediamine | Cs₂CO₃ | 90 | 10 | 85 |
| L-Proline | Cs₂CO₃ | 90 | 12 | 82 |
Note: This table presents illustrative data based on general trends in copper-catalyzed cross-coupling reactions. Actual yields will vary depending on the specific substrates.
Section 4: Mandatory Visualizations
Caption: Troubleshooting workflow for low-yielding RCM reactions.
Caption: Experimental workflow for the enamide side chain installation.
References
- 1. React App [pmc.umicore.com]
- 2. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 3. Copper-catalyzed coupling of amides and carbamates with vinyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Salicylihalamide A Total Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Salicylihalamide A, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor with significant anticancer potential, presents a formidable challenge to synthetic chemists. Its complex architecture, featuring a 12-membered macrolide ring, a stereochemically rich backbone, and a labile enamide side chain, necessitates a sophisticated and meticulously planned synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties lie in three key areas:
-
Macrocyclization: Efficiently forming the 12-membered ring is often plagued by low yields due to competing intermolecular reactions and the inherent strain of the medium-sized ring.
-
Stereocontrol: Establishing the multiple stereocenters within the macrocyclic core with high fidelity requires precise control over asymmetric reactions.
-
Enamide Side Chain Synthesis: The construction of the geometrically defined and often labile (Z,Z)-diene-containing enamide side chain and its attachment to the macrocycle is a significant hurdle.
Q2: Which macrocyclization strategies are most commonly employed for this compound?
The two most successful strategies are Ring-Closing Metathesis (RCM) and macrolactonization. Other methods like intramolecular Suzuki or Stille couplings have also been explored. The choice of strategy significantly impacts the overall synthetic route and the nature of the acyclic precursor.
Q3: What are the common issues with protecting group strategies in this synthesis?
A key challenge is the selection of orthogonal protecting groups that can withstand a variety of reaction conditions (e.g., organometallic reagents, acidic/basic conditions, oxidation/reduction) and can be selectively removed in the final stages of the synthesis without affecting the sensitive functionalities of the molecule, particularly the enamide side chain and the macrolide ester.
Troubleshooting Guides
Macrocyclization via Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a powerful tool for the formation of the macrocyclic core of this compound. However, achieving high yields and the desired stereochemistry can be challenging.
Problem: Low yield in the RCM reaction.
| Potential Cause | Troubleshooting Solution |
| High Concentration: Promotes intermolecular side reactions (dimerization, oligomerization). | High Dilution: Perform the reaction at very low concentrations (typically 0.1-1 mM) using a syringe pump for slow addition of the substrate to the catalyst solution.[1] |
| Catalyst Inactivity/Decomposition: The catalyst may be sensitive to impurities or degrade at elevated temperatures. | Catalyst Choice & Handling: Use fresh, high-purity catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust.[2][3][4] Ensure all solvents and reagents are rigorously degassed and dried. |
| Poor Substrate Reactivity: Steric hindrance near the terminal alkenes can impede the reaction. | Substrate Design: If possible, modify the precursor to minimize steric bulk around the reacting alkenes. |
| Reaction Temperature: Suboptimal temperature can lead to slow reaction or catalyst degradation. | Temperature Optimization: Screen a range of temperatures. While higher temperatures can sometimes improve reaction rates, they can also lead to catalyst decomposition.[5] |
Problem: Poor E/Z selectivity of the macrocyclic double bond.
| Potential Cause | Troubleshooting Solution |
| Catalyst Bias: Different catalysts have inherent preferences for forming E or Z isomers. | Catalyst Screening: The choice of catalyst can significantly influence the E/Z ratio. For macrocycles, the E-isomer is often thermodynamically more stable.[6] Ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands, like the second-generation Grubbs catalyst, often favor the E-isomer.[7] |
| Ring Strain: The inherent strain of the 12-membered ring can influence the geometry of the double bond. | Conformational Analysis: While difficult to control directly, understanding the conformational preferences of the acyclic precursor can sometimes provide insight into the likely outcome of the cyclization. |
Direct comparative data for the same this compound precursor is often not available in the literature. The following table provides a general comparison based on reported syntheses.
| Catalyst | Typical Yield Range (%) | Observed Selectivity | Notes |
| Grubbs I | 40-60 | Moderate E-selectivity | Less active, requires higher catalyst loading. |
| Grubbs II | 60-85 | Good to Excellent E-selectivity | More active and functional group tolerant.[7] |
| Hoveyda-Grubbs II | 70-90 | Good to Excellent E-selectivity | Often shows higher stability and efficiency. |
| Schrock Catalyst | 50-75 | Can favor Z-isomers in some systems | Highly active but more sensitive to air and moisture.[3][4] |
Stereocontrolled Synthesis of the Enamide Side Chain
The synthesis of the conjugated enamide side chain with the correct geometry is a critical and often problematic step.
Problem: Low or incorrect E/Z selectivity in the formation of the diene.
| Potential Cause | Troubleshooting Solution |
| Reaction Conditions in Wittig-type Reactions: The nature of the ylide and the reaction conditions heavily influence the stereochemical outcome. | Horner-Wadsworth-Emmons (HWE) Reaction: Use of Still-Gennari or Ando-modified phosphonates can favor the Z-olefin. Standard HWE conditions with unstabilized ylides typically favor the Z-olefin, while stabilized ylides favor the E-olefin. |
| Stereochemistry of Precursors in Coupling Reactions: The geometry of the vinyl iodide or vinyl stannane used in coupling reactions is crucial. | Stereoselective Precursor Synthesis: Employ methods that provide high stereochemical purity of the vinyl metallic species, such as hydrostannylation or hydrozirconation of terminal alkynes. |
Problem: Difficulty in coupling the side chain to the macrocycle.
| Potential Cause | Troubleshooting Solution |
| Steric Hindrance: The macrocyclic core can sterically hinder the approach of the side chain precursor. | Coupling Strategy: Employ highly reactive coupling partners. For example, the use of an acyl chloride or a highly activated ester on the macrocycle for reaction with the amine of the side chain. |
| Lability of the Enamide: The enamide functionality can be sensitive to the coupling conditions. | Mild Coupling Conditions: Utilize mild coupling reagents such as HATU or COMU at low temperatures. Some syntheses have successfully employed a Curtius rearrangement to generate an isocyanate that is then trapped by the side chain amine.[8][9] |
| Method | Typical E/Z Ratio | Advantages | Disadvantages |
| Horner-Wadsworth-Emmons | Variable, can be tuned | Well-established, predictable selectivity with modified reagents. | Can require specific phosphonate reagents to achieve desired selectivity.[10][11][12][13] |
| Wittig Reaction | Generally Z-selective with unstabilized ylides | Readily available reagents. | Byproducts can be difficult to remove. |
| Vinyl Iodide Coupling | High retention of stereochemistry | Can provide high stereochemical fidelity. | Requires stereoselective synthesis of the vinyl iodide. |
Stereocontrol in the Macrocycle Backbone
Establishing the correct stereochemistry of the chiral centers in the macrocyclic core is fundamental to the entire synthesis.
Problem: Low diastereoselectivity in aldol reactions.
| Potential Cause | Troubleshooting Solution |
| Poor Facial Selectivity: The enolate and/or the aldehyde may not have a strong facial bias. | Use of Chiral Auxiliaries: Employing Evans' oxazolidinone auxiliaries provides excellent stereocontrol through a well-defined chair-like transition state.[14][15][16] |
| Incorrect Enolate Geometry: The geometry of the enolate (E or Z) directly influences the stereochemical outcome (syn or anti). | Enolate Formation Conditions: The choice of base (e.g., LDA vs. NaHMDS) and solvent can control the enolate geometry. Boron enolates often provide high levels of stereocontrol. |
Problem: Low enantioselectivity in asymmetric reductions.
| Potential Cause | Troubleshooting Solution |
| Suboptimal Catalyst or Reagent: The chiral catalyst or reagent may not be well-suited for the specific substrate. | Catalyst Screening: For asymmetric hydrogenations, screen different chiral ligands (e.g., BINAP derivatives in Noyori hydrogenations).[4][14][17] For asymmetric reductions with chiral boranes, the choice of the chiral ligand is critical. |
| Poor Substrate-Catalyst Interaction: The substrate may not bind effectively to the catalyst in the desired orientation. | Substrate Modification: In some cases, modifying a nearby functional group can improve the stereochemical outcome by altering the substrate's binding properties. |
| Reaction Type | Chiral Control Element | Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) |
| Evans Aldol Reaction | Oxazolidinone Auxiliary | >95:5 d.r.[14] |
| Noyori Asymmetric Hydrogenation | (S)- or (R)-BINAP-Ru catalyst | >95% e.e.[4][14][17] |
Experimental Protocols
Key Experiment: Ring-Closing Metathesis (RCM)
Objective: To form the 12-membered macrocycle from a diene precursor.
Materials:
-
Acyclic diene precursor
-
Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the acyclic diene precursor in anhydrous, degassed DCM to a final concentration of 0.5 mM.
-
In a separate glovebox or under a positive pressure of inert gas, weigh the second-generation Grubbs catalyst (typically 5-10 mol%).
-
Add the catalyst to the vigorously stirred solution of the diene precursor at room temperature.
-
The reaction mixture is typically stirred at room temperature to 40 °C and monitored by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the macrocyclic product.
Key Experiment: Stille Coupling for Fragment Assembly
Objective: To couple two fragments of the this compound backbone.
Materials:
-
Vinyl or aryl halide/triflate fragment
-
Organostannane fragment
-
Pd(PPh₃)₄ or other suitable palladium catalyst
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Optional: Additives such as CuI or CsF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the halide/triflate fragment, the organostannane fragment (typically 1.1-1.5 equivalents), and the palladium catalyst (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (often between 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low RCM Yield
Caption: Troubleshooting workflow for low yield in RCM.
Synthetic Strategy Overview
Caption: General retrosynthetic analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. scribd.com [scribd.com]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Total synthesis of (-)-salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of (-)-salicylihalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Total synthesis of salicylihalamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Salicylihalamide A stability and storage conditions
This technical support center provides guidance on the stability and storage of Salicylihalamide A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound, like many complex natural products, should be stored under controlled conditions to minimize degradation. While specific long-term stability data for this compound is not extensively published, general best practices for similar bioactive molecules should be followed.
Q2: How should I store this compound in solid form?
Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C or lower. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: What is the recommended way to store this compound in solution?
Stock solutions of this compound should be prepared in a suitable solvent, such as DMSO or ethanol. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light. For immediate use in cell culture or other aqueous-based assays, freshly prepared dilutions are recommended.
Q4: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions can be pH-dependent. The ester and amide functional groups in its structure are susceptible to hydrolysis under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh for each experiment and to use buffers at a neutral or slightly acidic pH if prolonged exposure to aqueous media is necessary.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid compound and stock solutions have been stored at the recommended temperature, protected from light and moisture.
-
Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles of stock solutions can lead to degradation. Use freshly thawed aliquots for each experiment.
-
Assess Solution Stability: If working with aqueous dilutions, consider the possibility of hydrolysis. Prepare fresh dilutions immediately before use. Perform a time-course experiment to assess the stability of this compound in your specific assay medium.
-
Purity Analysis: If degradation is suspected, the purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Sample History: Document the storage conditions, solvent used, and age of the sample.
-
Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This can help in tentatively identifying the unknown peaks.
-
Use a Stability-Indicating Method: Ensure that the HPLC method used is capable of separating the intact this compound from its potential degradation products.
-
Stability and Storage Conditions Summary
| Condition | Solid State | Solution (in organic solvent, e.g., DMSO) |
| Storage Temperature | -20°C or lower (long-term) | -20°C or -80°C (aliquots) |
| Light Exposure | Protect from light | Store in amber vials or protect from light |
| Moisture/Humidity | Store in a desiccated environment | Tightly sealed vials |
| Freeze-Thaw Cycles | N/A | Minimize; use single-use aliquots |
| Recommended Solvent | N/A | DMSO, Ethanol |
Experimental Protocols
Protocol 1: General Procedure for Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Dispense into single-use aliquots in amber-colored, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven (e.g., 70°C) for a defined period. Also, prepare a solution and expose it to the same conditions.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC to observe the extent of degradation and the formation of any degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for forced degradation studies.
Salicylihalamide A Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Salicylihalamide A in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural marine product known for its potent and selective inhibition of vacuolar-type H+-ATPase (V-ATPase), making it a valuable tool for cancer research.[1] However, it is a lipophilic macrocycle, a characteristic that contributes to its poor solubility in aqueous solutions.[1] This limited aqueous solubility can lead to precipitation in experimental buffers, affecting the accuracy and reproducibility of results.
Q2: What are the general solubility characteristics of this compound?
Q3: What solvents can be used to dissolve this compound?
To prepare stock solutions, organic solvents are necessary. Common choices for lipophilic compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q4: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?
The recommended method involves creating a high-concentration stock solution in an organic solvent (e.g., DMSO) and then diluting this stock into the desired aqueous buffer to the final working concentration. This two-step process helps to minimize the precipitation of the compound. It is advisable to keep the final concentration of the organic solvent in the aqueous buffer to a minimum (typically below 1%, and often as low as 0.1%) to avoid off-target effects in biological assays.
Troubleshooting Guide
Issue: Precipitation observed after diluting this compound stock solution into aqueous buffer.
Possible Causes and Solutions:
| Cause | Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous buffer is too high. Troubleshooting Steps: 1. Decrease the final working concentration of this compound. 2. Perform a solubility test by preparing serial dilutions to determine the maximum soluble concentration under your specific experimental conditions. |
| High Percentage of Organic Solvent in Final Solution | While organic solvents aid initial dissolution, a high concentration in the final aqueous solution can sometimes lead to precipitation upon further dilution or interaction with buffer components. Troubleshooting Steps: 1. Prepare a more concentrated initial stock solution in the organic solvent to reduce the volume needed for dilution. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally 0.5% or lower. |
| Buffer Composition and pH | The pH and ionic strength of the buffer can influence the solubility of this compound. Troubleshooting Steps: 1. If possible, test the solubility in different buffer systems (e.g., Tris-HCl vs. PBS). 2. Ensure the pH of your buffer is stable and at the desired value. |
| Temperature Effects | The solubility of many compounds is temperature-dependent. Troubleshooting Steps: 1. Prepare the final working solution at room temperature. 2. If storing the final solution, be aware that lower temperatures (e.g., 4°C) can decrease solubility and cause precipitation. It is often best to prepare the working solution fresh for each experiment. |
| Order of Addition | The way in which the components are mixed can impact solubility. Troubleshooting Steps: 1. Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring gently to ensure rapid and even dispersion. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 439.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, you would need 4.396 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the preparation of a final working solution of this compound in a cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 100 nM).
-
Calculate the volume of the stock solution needed. For a 100 nM final concentration in 10 mL of media, you would need 1 µL of the 10 mM stock.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes local high concentrations that can lead to precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation issues.
References
Technical Support Center: Optimizing Salicylihalamide A Concentration for Cytotoxicity Assays
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Salicylihalamide A's cytotoxic effects?
A1: this compound is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump responsible for acidifying intracellular compartments, such as lysosomes. By inhibiting V-ATPase, this compound disrupts pH homeostasis within the cell, leading to a cascade of events that can include the inhibition of autophagy and the induction of apoptosis, ultimately resulting in cell death.[3]
Q2: I am observing inconsistent IC50 values for this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values can stem from several factors. Firstly, due to its hydrophobic nature, this compound may have poor solubility in aqueous cell culture media, leading to precipitation and a lower effective concentration. It is crucial to ensure complete solubilization in a suitable solvent like DMSO and to maintain a low final solvent concentration (typically ≤0.5%) in your assay. Secondly, variations in cell seeding density, incubation times, and the metabolic state of the cells can all contribute to variability. For natural products, it's also possible to see a "bell-shaped" dose-response curve where higher concentrations lead to aggregation and reduced cytotoxicity.[3]
Q3: How should I prepare and store this compound for use in cell culture?
A3: this compound should be dissolved in an anhydrous, cell culture grade solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or lower. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to avoid precipitation.
Q4: Can this compound interfere with the readout of common cytotoxicity assays?
A4: As a natural product, there is a potential for interference. For colorimetric assays like MTT, natural pigments in a compound preparation could contribute to absorbance readings. To account for this, it is essential to include "compound-only" controls (wells with the compound in the medium but without cells) to measure and subtract any background absorbance.[3] If significant interference is observed, consider switching to a non-colorimetric assay, such as a lactate dehydrogenase (LDH) release assay.
Data Presentation: this compound Cytotoxicity
The following table summarizes the cytotoxic activity of this compound and a notable analogue, Saliphenylhalamide, across various cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | NCI-60 Panel Average | Various | Not Specified | [1] |
| This compound Analogue | NCI-60 Panel | Various | Profiled | [1][4] |
| Saliphenylhalamide | SK-MEL-5 | Melanoma | Resistant up to 100 nM in selected lines | [3] |
Experimental Protocols
Detailed Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the key steps for determining the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells remains below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in complete medium only.
-
Compound-Only Control: Wells with medium and this compound at each concentration, but no cells, to check for background absorbance.
-
Medium-Only Blank: Wells with culture medium only.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Visually confirm the formation of purple formazan crystals under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Subtract the absorbance of the compound-only controls from the corresponding treated wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: V-ATPase inhibition by this compound disrupts lysosomal pH, leading to apoptosis.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and be consistent with technique. 3. Ensure thorough mixing after adding the solubilization solution. |
| Low signal or unexpectedly high cell viability | 1. Sub-optimal cell number. 2. This compound precipitated out of solution. 3. Insufficient incubation time with MTT. | 1. Optimize cell seeding density for your specific cell line. 2. Visually inspect wells for precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is low. 3. Increase MTT incubation time (up to 4 hours). |
| High background absorbance | 1. Contamination of medium or reagents. 2. Interference from this compound. | 1. Use fresh, sterile reagents and medium. 2. Subtract the absorbance from "compound-only" control wells. |
| "Bell-shaped" dose-response curve | Aggregation of this compound at higher concentrations, reducing its effective concentration.[3] | Carefully observe the solubility of the compound at higher concentrations. Consider using a different assay or modifying the formulation if aggregation is suspected. |
References
Troubleshooting inconsistent Salicylihalamide A experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Salicylihalamide A. The information is designed to address common inconsistencies and challenges encountered during synthesis, purification, and biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[1][2][3][4] Unlike other inhibitors like bafilomycin A1, it selectively targets mammalian V-ATPases and does not affect those in yeast or fungi.[1][3][4] Its binding site is within the V0 subunit of the V-ATPase complex.[1][3][4]
Q2: What are the expected outcomes of V-ATPase inhibition by this compound?
Inhibition of V-ATPase by this compound disrupts proton translocation, leading to a cascade of downstream effects, including:
-
Inhibition of lysosomal acidification.
-
Induction of apoptosis.
-
Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Q3: How should this compound be stored?
While specific stability data for this compound is not extensively published, related compounds like salicylamide are sensitive to light. It is recommended to store this compound as a solid in a dry, dark container at -20°C to prevent degradation. For solutions, it is advisable to prepare fresh stocks and avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Experimental Results
Synthesis and Purification
Problem 1: Low overall yield in total synthesis.
The total synthesis of this compound is a multi-step process, and low yields can be a significant issue.[6]
-
Possible Cause 1: Inefficient Ring-Closing Metathesis (RCM). The RCM step to form the 12-membered macrolactone is critical. The choice of catalyst and reaction conditions can significantly impact the E/Z selectivity and overall yield.
-
Solution: Second-generation Grubbs or Hoveyda-Grubbs catalysts are often used. Ensure the reaction is performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. The protecting groups on the phenolic hydroxyl group can also influence the E/Z ratio of the cyclized product.[7]
-
-
Possible Cause 2: Difficulty in dienamide side-chain installation. The labile ene-hepta-(Z,Z)-dienamide side chain can be challenging to install.
-
Solution: A common strategy involves the copper-catalyzed cross-coupling of a vinyl iodide with a (Z,Z)-configured carboxamide.[7] Careful control of reaction conditions is crucial to avoid isomerization or degradation of the dienamide.
-
Problem 2: Presence of impurities in the final product.
Impurities can arise from side reactions, incomplete reactions, or degradation of the product.
-
Possible Cause 1: Diastereomers or geometric isomers. The presence of multiple chiral centers and a double bond within the macrocycle can lead to the formation of isomers that are difficult to separate.
-
Solution: Chiral chromatography (e.g., HPLC with a chiral column) may be necessary for the separation of enantiomers or diastereomers. Normal-phase flash chromatography can sometimes separate E/Z isomers of the macrocycle.
-
-
Possible Cause 2: Residual catalysts or reagents. Trace amounts of ruthenium from the RCM catalyst or other heavy metals can contaminate the final product.
-
Solution: Treatment with a scavenger resin or filtration through a plug of silica gel can help remove metal impurities. Recrystallization is also an effective purification method for solid compounds.
-
-
Possible Cause 3: Unidentified peaks in NMR spectra. Extra peaks in 1H or 13C NMR spectra can indicate the presence of common laboratory solvents, byproducts, or degradation products.
Biological Assays
Problem 3: High variability in cell viability assay results (e.g., MTT, MTS, XTT).
Inconsistent results in cell viability assays can be due to a variety of factors.
-
Possible Cause 1: Compound precipitation. this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Solution: Use a stock solution in a suitable organic solvent like DMSO and ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause 2: Inconsistent cell seeding or growth. Variations in the number of cells seeded per well or differences in cell health can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and check for even cell distribution across the plate. Allow cells to adhere and resume logarithmic growth before adding the compound.
-
-
Possible Cause 3: Interference with the assay chemistry. Some compounds can directly react with the tetrazolium dyes used in these assays, leading to false-positive or false-negative results.
-
Solution: Run a control with the compound in cell-free media to check for any direct reaction with the assay reagent.
-
Problem 4: Inconsistent results in V-ATPase inhibition assays.
Assays measuring V-ATPase activity can be sensitive to experimental conditions.
-
Possible Cause 1: Phosphate contamination. If using a phosphate-based detection method, contamination of buffers or enzyme preparations with inorganic phosphate can lead to high background signals.
-
Solution: Use high-purity water and reagents. Check all buffers and the enzyme preparation for phosphate contamination before starting the assay.[13]
-
-
Possible Cause 2: Inactive enzyme. The V-ATPase enzyme complex can be unstable.
-
Solution: Prepare fresh enzyme extracts or use commercially available, quality-controlled enzyme preparations. Ensure proper storage conditions are maintained.
-
-
Possible Cause 3: Incorrect buffer composition or pH. V-ATPase activity is sensitive to pH and the ionic composition of the buffer.
-
Solution: Optimize the buffer conditions for the specific V-ATPase preparation being used. Ensure the pH is stable throughout the assay.
-
Data Presentation
Total Synthesis Yields of this compound
| Synthetic Route | Key Steps | Overall Yield (%) | Reference |
| Snapper (2001) | Ring-closing metathesis, cuprate addition to alkenyl isocyanate | 3.3 (16 steps) | [6] |
| Maier (2002) | Asymmetric hydrogenation, ring-closing metathesis, copper-catalyzed cross-coupling | Not explicitly stated | [7] |
| Rizzacasa (2012) | Photochemical acylation, ring-closing metathesis, Cu-catalyzed cross-coupling (for lactam analogue) | Not explicitly stated |
IC50 Values of this compound and Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various | NCI-60 Panel | Varies | [14][15][16] |
| Aza-Salicylihalamide analogue | HL-60 | Leukemia | Potent activity reported | |
| Aza-Salicylihalamide analogue | K562 | Leukemia | Potent activity reported | |
| Saliphenylhalamide (SaliPhe) | SK-MEL-5 | Melanoma | Potent inhibitor |
Note: NCI-60 data is publicly available and can be accessed for detailed information on the activity of this compound across 60 different cancer cell lines.[14][15][16]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
V-ATPase Inhibition Assay (Colorimetric)
This protocol is a general guideline and may need optimization.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 1 mM DTT, 0.003% C12E10.
-
ATP solution: 100 mM ATP in water, pH 7.0.
-
Enzyme: Purified V-ATPase preparation.
-
Phosphate detection reagent (e.g., Malachite Green-based).
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Add the V-ATPase enzyme preparation to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: A simplified workflow for the total synthesis of this compound, highlighting key troubleshooting points.
Caption: The signaling pathway initiated by this compound's inhibition of V-ATPase.
Caption: A general workflow for performing a cell viability assay with this compound.
References
- 1. Covalent Targeting of the Vacuolar H+-ATPase Activates Autophagy Via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent targeting of the vacuolar H+-ATPase activates autophagy via mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 4. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 6. Total synthesis of (-)-salicylihalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. v-ATPase enzyme activity assay [bio-protocol.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Salicylihalamide A in solution
Disclaimer: Specific experimental data on the degradation pathways and stabilization of Salicylihalamide A (Sal-A) in solution is limited in publicly available literature. The information provided below is based on the chemical structure of Sal-A, general principles of organic chemistry, and data from related compounds such as macrolides, phenolic esters, and enamides. All recommendations and protocols should be validated experimentally for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its structure, which includes a macrolactone ring, a phenolic ester, and an enamide side chain, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The macrolactone and phenolic ester moieties are prone to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and the conjugated double bonds in the structure can be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation of the conjugated systems.
Q2: What are the recommended storage conditions for this compound solutions?
A2: To minimize degradation, it is recommended to store this compound solutions under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider purging the solution with an inert gas like argon or nitrogen to minimize oxidation.
Q3: Which solvents are suitable for dissolving and storing this compound?
A3: this compound is a hydrophobic molecule. Anhydrous, high-purity solvents are recommended. Commonly used solvents for similar compounds include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
It is crucial to use anhydrous solvents to minimize hydrolysis.
Q4: How can I monitor the degradation of this compound in my samples?
A4: The degradation of this compound can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products can be observed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the mass of the degradation products, providing insights into the degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity of Sal-A solution over time. | Degradation of the compound. | - Store the solution at a lower temperature (-80°C).- Protect the solution from light.- Prepare fresh solutions before each experiment.- Consider using a buffered solution if pH sensitivity is suspected. |
| Appearance of unknown peaks in HPLC analysis of Sal-A sample. | Degradation products have formed. | - Analyze the sample by LC-MS to identify the degradation products.- Review the handling and storage procedures to identify potential causes of degradation (e.g., exposure to high pH, light). |
| Precipitation of Sal-A from solution. | Poor solubility in the chosen solvent or change in temperature. | - Use a different solvent or a co-solvent system.- Gently warm the solution to redissolve the precipitate (use with caution as heat can accelerate degradation).- Ensure the storage temperature is appropriate for the solvent used. |
Experimental Protocols
Protocol 1: Assessment of pH Stability of this compound
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Prepare Sal-A Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the Sal-A stock solution to each buffer to reach a final desired concentration. Incubate the solutions at a constant temperature (e.g., 37°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining Sal-A against time for each pH to determine the degradation kinetics.
Protocol 2: Assessment of Photostability of this compound
-
Prepare Sal-A Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Exposure: Divide the solution into two portions. Expose one portion to a controlled light source (e.g., a UV lamp at a specific wavelength) for a defined period. Keep the other portion in the dark as a control.
-
Sampling: Take samples from both the exposed and control solutions at different time intervals.
-
Analysis: Analyze the samples by HPLC to quantify the amount of remaining this compound.
-
Data Analysis: Compare the degradation rate of the light-exposed sample to the control to assess the photostability.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the pH stability of this compound.
Technical Support Center: Overcoming Resistance to Salicylihalamide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Salicylihalamide A and its resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of mammalian Vacuolar-type H+-ATPase (V-ATPase).[1][2] It binds to the V0 sector of the V-ATPase complex, which is responsible for proton translocation.[1] This inhibition disrupts the acidification of intracellular compartments like lysosomes and endosomes, leading to apoptosis and anti-proliferative effects in cancer cells.
Q2: My cells have developed resistance to this compound. What is the likely mechanism?
Resistance to this compound is often associated with an increase in the number and volume of lysosomes within the resistant cells.[3] This phenomenon is a specific manifestation of a broader resistance mechanism against hydrophobic weak base chemotherapeutics. These drugs can become trapped within the acidic environment of lysosomes. In response to this drug sequestration, cancer cells can upregulate lysosomal biogenesis. This process is primarily driven by the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[3][4] The resulting expansion of the lysosomal compartment increases the cell's capacity to sequester the drug, thereby reducing its concentration at the target site (V-ATPase) and conferring resistance.
Q3: How can I confirm that my resistant cell line exhibits increased lysosomal biogenesis?
You can employ several methods to quantify lysosomal content:
-
Fluorescent Staining: Use acidotropic fluorescent probes like LysoTracker Red to stain and visualize acidic organelles. An increase in fluorescence intensity and the number of fluorescent puncta per cell would indicate lysosomal expansion.[5]
-
Immunofluorescence: Stain for lysosomal membrane proteins, such as LAMP1 or LAMP2, to visualize and quantify the lysosomal compartment.[6]
-
Quantitative Image Analysis: Utilize software like ImageJ/Fiji to quantify the number, size, and fluorescence intensity of lysosomes from microscopy images.[5]
-
Mass Spectrometry: For a more comprehensive analysis, multiple reaction monitoring mass spectrometry can be used for the absolute quantification of a wide range of lysosomal proteins.[7]
Q4: What strategies can I use to overcome this compound resistance?
The primary strategy to overcome this resistance mechanism is to use combination therapies that interfere with the lysosomal sequestration pathway.
-
Autophagy Inhibitors: Compounds like chloroquine and hydroxychloroquine inhibit the fusion of autophagosomes with lysosomes, a key step in the autophagic process.[8][9] By disrupting lysosomal function, these agents can prevent the sequestration of this compound and restore its cytotoxic effects.[10][11]
-
Proteasome Inhibitors: Bortezomib, a proteasome inhibitor, has been shown to have synergistic effects when combined with other anticancer agents.[12][13][14] While not directly targeting lysosomes, bortezomib can induce cellular stress and apoptosis through alternative pathways, potentially bypassing the lysosomal resistance mechanism.
Troubleshooting Guides
Issue: Reduced efficacy of this compound over time.
-
Possible Cause: Development of resistance through increased lysosomal biogenesis.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line.
-
Assess Lysosomal Content: Use LysoTracker staining or LAMP1/2 immunofluorescence to compare the lysosomal mass between the resistant and parental cell lines. An increase in the resistant line is indicative of the described resistance mechanism.
-
Implement Combination Therapy: Treat the resistant cells with a combination of this compound and an autophagy inhibitor like chloroquine. Perform a synergy analysis to determine if the combination is synergistic, additive, or antagonistic.
-
Issue: Inconsistent results with combination therapy.
-
Possible Cause: Suboptimal drug concentrations or scheduling.
-
Troubleshooting Steps:
-
Dose-Response Matrix: Perform a dose-response matrix experiment, testing a range of concentrations for both this compound and the combination agent (e.g., chloroquine or bortezomib).
-
Synergy Analysis: Use a synergy scoring model (e.g., Bliss independence, Loewe additivity, or HSA) to analyze the data from the dose-response matrix. This will identify concentration ranges with the strongest synergistic effects.[15][16][17][18]
-
Staggered Dosing: Consider pre-treating the cells with the combination agent for a period before adding this compound. This may enhance the disruption of the resistance mechanism before the primary drug is introduced.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| Parental (Sensitive) | This compound | 10 |
| Resistant | This compound | 150 |
| Resistant | This compound + Chloroquine (10 µM) | 15 |
Table 2: Synergy Scores for this compound and Chloroquine Combination
| Synergy Model | Score | Interpretation |
| Bliss Independence | 15.2 | Synergistic |
| Loewe Additivity | 0.4 | Synergistic |
| HSA | 12.8 | Synergistic |
Experimental Protocols
Protocol 1: V-ATPase Activity Assay
This protocol is adapted from commercially available ATPase/GTPase activity assay kits.[19][20][21]
-
Prepare Lysates: Homogenize cells in an appropriate assay buffer.
-
Prepare Reaction Mix: For each sample, prepare a reaction mix containing ATP and the necessary cofactors as specified by the kit.
-
Initiate Reaction: Add the cell lysate to the reaction mix and incubate at the recommended temperature for a set period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Add a reagent (e.g., malachite green-based) that stops the reaction and develops a colorimetric signal in the presence of free phosphate, a product of ATP hydrolysis.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate Activity: Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve. V-ATPase activity is proportional to the rate of phosphate release.
Protocol 2: Quantification of Lysosomal Mass using LysoTracker
This protocol is based on established methods for lysosomal staining and quantification.[5]
-
Cell Seeding: Seed cells in a multi-well imaging plate.
-
Drug Treatment: Treat cells with this compound, the combination agent, or vehicle control for the desired duration.
-
LysoTracker Staining: Incubate the live cells with LysoTracker Red solution (e.g., 50-75 nM) for 30-60 minutes at 37°C.
-
Nuclear Staining (Optional): Counterstain with a nuclear dye like Hoechst 33342 for cell segmentation.
-
Image Acquisition: Acquire fluorescence images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis (using ImageJ/Fiji):
-
Subtract background fluorescence.
-
Segment individual cells based on brightfield or nuclear staining.
-
Threshold the LysoTracker channel to identify lysosomal puncta.
-
Measure the number, area, and integrated fluorescence intensity of the puncta per cell.
-
Protocol 3: Synergy Analysis of Drug Combination
This protocol outlines a general workflow for assessing drug synergy.[15][16][22]
-
Dose-Response Matrix Setup: In a 96-well plate, create a matrix of drug concentrations. One drug is serially diluted along the rows, and the other is serially diluted along the columns. Include single-drug and no-drug controls.
-
Cell Seeding and Treatment: Seed cells into the plate and, after attachment, add the drug combinations as per the matrix layout.
-
Viability Assay: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis:
-
Normalize the viability data to the no-drug control.
-
Input the dose-response matrix data into a synergy analysis software or tool (e.g., SynergyFinder).[17]
-
Calculate synergy scores using multiple models (Bliss, Loewe, HSA) to get a comprehensive understanding of the drug interaction.
-
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logical flow for drug combination synergy analysis.
References
- 1. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosome biogenesis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Chloroquine inhibits salinomycin-induced autophagy for collaborative anticancer effect in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Codelivery of salinomycin and chloroquine by liposomes enables synergistic antitumor activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine synergizes with FTS to enhance cell growth inhibition and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bortezomib Alone and in Combination With Salinosporamid A Induces Apoptosis and Promotes Pheochromocytoma Cell Death In Vitro and in Female Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The combination of bortezomib with chemotherapy to treat relapsed/refractory acute lymphoblastic leukaemia of childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bortezomib sensitizes human osteosarcoma cells to adriamycin-induced apoptosis through ROS-dependent activation of p-eIF2α/ATF4/CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 17. Synergy analysis [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. content.abcam.com [content.abcam.com]
- 21. abcam.com [abcam.com]
- 22. pure.kaist.ac.kr [pure.kaist.ac.kr]
Technical Support Center: Salicylihalamide A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Salicylihalamide A.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
Issue 1: Low Purity of Final Product After Initial Purification
-
Question: After performing the final purification step (e.g., silica gel chromatography), my this compound is still showing significant impurities in the NMR and LC-MS analysis. What are the likely causes and how can I improve the purity?
-
Answer: Low purity after initial chromatography is a common issue when dealing with complex molecules like this compound. The impurities likely consist of unreacted starting materials, reagents, or byproducts from the final synthetic steps.
Potential Causes and Solutions:
-
Incomplete Reactions: The final steps in the synthesis, such as the introduction of the enamide side chain or deprotection steps, may not have gone to completion.
-
Solution: Re-evaluate the reaction conditions of the final synthetic steps. Consider extending the reaction time, increasing the temperature, or using a different catalyst or reagent. Monitor the reaction progress closely using TLC or LC-MS to ensure full conversion before proceeding to purification.
-
-
Co-eluting Impurities: Some impurities may have similar polarities to this compound, causing them to co-elute during standard silica gel chromatography.
-
Solution: Employ a different chromatographic technique. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can offer superior separation for complex mixtures. Experiment with different solvent systems and gradients to optimize the separation.
-
-
Product Degradation: this compound, with its macrolactone and enamide functionalities, may be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel.
-
Solution: Neutralize the crude product before chromatography. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent. Minimize the time the compound spends on the column.
-
-
Issue 2: Presence of Geometric Isomers (Salicylihalamide B)
-
Question: My final product is a mixture of this compound (E-isomer) and Salicylihalamide B (Z-isomer). How can I separate them effectively?
-
Answer: The formation of the Z-isomer (Salicylihalamide B) is a known challenge in the synthesis. Separation of these geometric isomers can be difficult due to their similar physical properties.
Separation Strategies:
-
Optimized Chromatography:
-
HPLC: Reverse-phase HPLC is the most effective method for separating E/Z isomers. A C18 column with a carefully optimized gradient of acetonitrile and water is a good starting point.
-
SFC: Supercritical Fluid Chromatography (SFC) can sometimes provide better resolution for isomers than HPLC.
-
-
Crystallization: If a suitable solvent system can be found, fractional crystallization may be a viable, scalable method for separating the isomers. This often requires significant screening of various solvents and conditions.
-
Issue 3: Degradation of this compound During Storage
-
Question: I have a pure sample of this compound, but it appears to be degrading over time, as evidenced by the appearance of new spots on TLC. How can I properly store the compound?
-
Answer: The enamide and macrolactone moieties in this compound can be susceptible to hydrolysis and other degradation pathways.
Proper Storage Conditions:
-
Temperature: Store the compound at low temperatures, preferably at -20°C or -80°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Solvent: If stored in solution, use a dry, aprotic solvent. Avoid protic solvents like methanol or water for long-term storage. For solid samples, ensure they are thoroughly dried under high vacuum to remove any residual solvents.
-
Light: Protect the sample from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in synthetic this compound?
-
A1: Common impurities include unreacted precursors from the final synthetic steps, byproducts from side reactions (e.g., hydrolysis of the macrolactone or enamide), and geometric isomers (Salicylihalamide B). Depending on the synthetic route, residual catalysts (e.g., palladium from Stille couplings or ruthenium from ring-closing metathesis) may also be present.[1][2][3]
-
-
Q2: Which analytical techniques are best for assessing the purity of this compound?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect the presence of isomers and other closely related impurities.
-
-
-
Q3: Can I use normal-phase chromatography to purify this compound?
-
A3: While initial purification is often performed using normal-phase silica gel chromatography, it may not be sufficient to achieve high purity, especially for removing closely related byproducts or isomers. Reverse-phase HPLC is generally recommended for the final purification step to achieve >95% purity.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Good for initial bulk purification. | May not separate closely related impurities or isomers. Potential for product degradation on silica. |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water Gradient | Excellent resolution of isomers and polar impurities. | Smaller scale, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | CO₂ with co-solvent (e.g., Methanol) | Fast separations, good for isomers. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 10 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Chromatographic Conditions:
-
Flow Rate: 4 mL/min.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 30% B
-
45-50 min: 30% B
-
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Further dry the sample under high vacuum to obtain pure this compound.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Validation & Comparative
A Comparative Guide to V-ATPase Inhibition: Salicylihalamide A versus Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent vacuolar-type H+-ATPase (V-ATPase) inhibitors: Salicylihalamide A and Bafilomycin A1. We will delve into their mechanisms of action, inhibitory potencies, and the experimental protocols utilized to assess their activity, supported by available data.
Introduction
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. Their role in cellular processes such as protein trafficking, degradation, and signaling makes them a critical target for therapeutic intervention in various diseases, including cancer and osteoporosis. This compound and Bafilomycin A1 are two potent inhibitors of V-ATPase, each with unique characteristics that make them valuable tools in research and drug development.
Bafilomycin A1 , a macrolide antibiotic isolated from Streptomyces griseus, is a well-established and widely used V-ATPase inhibitor. It is known for its high potency and its role in the study of autophagy, where it blocks the fusion of autophagosomes with lysosomes.
This compound , a marine natural product, is a more recently discovered V-ATPase inhibitor. A key distinguishing feature of this compound is its selectivity for mammalian V-ATPases, showing little to no activity against yeast and other fungal V-ATPases.[1]
Mechanism of Action: Distinct Binding Sites on the V-ATPase V0 Domain
Both this compound and Bafilomycin A1 exert their inhibitory effects by targeting the V0 domain of the V-ATPase, the membrane-integral portion responsible for proton translocation. However, they achieve this through distinct binding mechanisms.
Bafilomycin A1 binds to the c-subunit of the V0 domain, disrupting the interaction between the c-ring and subunit a, which is crucial for proton translocation.[2] This interaction prevents the rotation of the c-ring, effectively halting the pumping of protons.
This compound , in contrast, binds to a different site within the V0 domain.[1] Evidence suggests that it does not compete with Bafilomycin A1 for binding, indicating a separate and distinct binding pocket.[1] This unique binding mode is responsible for its selectivity for mammalian V-ATPases. This compound's interaction with the V0 domain also inhibits the holoenzyme's ATPase activity.[1]
Inhibitory mechanisms of this compound and Bafilomycin A1 on the V-ATPase.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies of the 50% inhibitory concentration (IC50) values for this compound and Bafilomycin A1 under identical experimental conditions are limited. However, available data from various sources demonstrate the high potency of both compounds. It is crucial to consider the experimental system (e.g., purified enzyme, cell type) when comparing these values.
| Compound | Target/System | IC50 Value | Reference |
| Bafilomycin A1 | Bovine chromaffin granule V-ATPase | 0.6 - 1.5 nM | |
| V-ATPase-mediated acid influx | 0.4 nM | [3] | |
| Cell growth (various cell lines) | 10 - 50 nM | [4] | |
| This compound | Mammalian V-ATPase | Potent inhibitor (specific IC50 not provided in direct comparison) | [1][5] |
| Human melanoma cells (SK-MEL-5) | Effective at nanomolar concentrations (e.g., 40-100 nM) | [5] |
Experimental Protocols
The following are generalized protocols for assessing V-ATPase inhibition, which can be adapted for comparing this compound and Bafilomycin A1.
V-ATPase Inhibition Assay Using Purified Enzyme
This assay measures the effect of inhibitors on the ATP hydrolysis activity of purified V-ATPase.
Materials:
-
Purified V-ATPase
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 4 mM MgCl2, 0.8 mM DTT)
-
ATP
-
Inhibitors (this compound, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Bafilomycin A1 in the assay buffer.
-
In a microplate, add the purified V-ATPase to each well.
-
Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of ATP to each well.
-
Incubate the reaction for a fixed period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate released using a standard curve.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Cellular V-ATPase Activity Assay (Lysosomal Acidification)
This assay measures the effect of inhibitors on the acidification of lysosomes in living cells.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Cell culture medium
-
Inhibitors (this compound, Bafilomycin A1)
-
Acidotropic fluorescent probe (e.g., LysoTracker Red DND-99)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Bafilomycin A1 for a specified duration. Include a vehicle control.
-
During the last 30-60 minutes of the treatment, add the acidotropic fluorescent probe to the cell culture medium.
-
Wash the cells with a suitable buffer (e.g., PBS) to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
A decrease in fluorescence intensity indicates an inhibition of lysosomal acidification.
-
Quantify the fluorescence and calculate the percentage of inhibition to determine the IC50 values.
Workflow for comparing this compound and Bafilomycin A1 V-ATPase inhibition.
Signaling Pathways and Cellular Effects
Inhibition of V-ATPase by both this compound and Bafilomycin A1 has profound effects on various cellular signaling pathways and processes.
The most well-documented consequence of V-ATPase inhibition is the disruption of autophagy . By preventing the acidification of lysosomes, these inhibitors block the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This makes them invaluable tools for studying the autophagic flux.
Furthermore, the disruption of cellular pH homeostasis by V-ATPase inhibitors can lead to:
-
Induction of apoptosis: Alterations in intracellular pH can trigger programmed cell death pathways.
-
Inhibition of tumor cell growth and metastasis: Many cancer cells rely on V-ATPase activity to maintain an alkaline intracellular pH and an acidic tumor microenvironment, which promotes invasion and metastasis.[5]
-
Effects on endocytosis and receptor recycling: The proper functioning of the endosomal-lysosomal pathway, which is dependent on acidification, is crucial for these processes.
Conclusion
This compound and Bafilomycin A1 are both highly potent inhibitors of mammalian V-ATPase, operating through distinct mechanisms on the V0 domain. Bafilomycin A1 is a broad-spectrum V-ATPase inhibitor, while this compound exhibits selectivity for mammalian enzymes. This selectivity, coupled with its different binding site, makes this compound a valuable and complementary tool to Bafilomycin A1 for studying V-ATPase function and for the development of novel therapeutics. The choice between these two inhibitors will depend on the specific research question, with this compound offering a more targeted approach for studies focused on mammalian systems. Careful consideration of the experimental context is essential when comparing their potencies and interpreting results.
References
- 1. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Salicylihalamide A and Concanamycin A: Potent V-ATPase Inhibitors in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two potent Vacuolar-type H+-ATPase (V-ATPase) inhibitors: Salicylihalamide A and Concanamycin A. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for the acidification of intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. Their role in maintaining cellular homeostasis and their frequent dysregulation in diseases like cancer and osteoporosis have made them attractive targets for therapeutic intervention. This compound, a marine-derived natural product, and Concanamycin A, a macrolide antibiotic produced by Streptomyces species, are two of the most potent and specific inhibitors of V-ATPase. While both compounds target the same enzyme, they exhibit distinct molecular interactions and biological activities. This guide aims to provide a comprehensive comparison to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Mechanism of Action: Targeting the V-ATPase Proton Pore
Both this compound and Concanamycin A exert their inhibitory effects by targeting the V₀ subunit of the V-ATPase, which functions as the proton-translocating pore within the membrane. However, their binding sites and mechanisms of action differ significantly.
Concanamycin A is a well-characterized V-ATPase inhibitor that binds directly to the c-subunit of the V₀ complex.[1] This binding event obstructs the proton translocation machinery, leading to a rapid and potent inhibition of V-ATPase activity.
This compound , on the other hand, also targets the V₀ domain but does not compete for the same binding site as Concanamycin A or another classic V-ATPase inhibitor, bafilomycin.[2] This indicates a distinct binding pocket within the V₀ subunit. A notable feature of this compound is its remarkable selectivity for mammalian V-ATPases, showing significantly less activity against yeast and other fungal V-ATPases.[2] This species-selectivity is not observed with Concanamycin A, which inhibits V-ATPases from a broader range of organisms.
The inhibition of the V-ATPase by both compounds leads to the disruption of the proton gradient across various intracellular membranes. This has several downstream consequences, including the impairment of lysosomal degradation pathways, altered protein trafficking, and the induction of apoptosis in various cell types, particularly cancer cells.
Quantitative Comparison of Biological Activity
The following tables summarize the inhibitory potency (IC₅₀) of this compound and Concanamycin A against V-ATPase and their cytotoxic effects on various cancer cell lines. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.
Table 1: V-ATPase Inhibition
| Compound | Target/Assay System | IC₅₀ (nM) | Reference(s) |
| This compound | Mammalian V-ATPase (general) | In the nanomolar range | [3] |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | |
| Rat Liver Lysosomes (in vitro acidification) | 0.061 | [4][5] | |
| Manduca sexta V-ATPase | 10 | [6] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference(s) |
| This compound | NCI-60 Panel (average) | Various | Potent, with melanoma cell lines showing high sensitivity | [3] |
| Concanamycin A | Various cell lines | Various | Varies | [5][7] |
| LNCaP, C4-2B | Prostate Cancer | Effective at nanomolar concentrations | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
V-ATPase Activity Assay
This protocol outlines a generalized procedure for determining the inhibitory activity of compounds against V-ATPase by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Enzyme Preparation: Utilize a purified or enriched V-ATPase enzyme preparation.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM MOPS-Tris, pH 7.0, containing 3 mM MgCl₂, 50 mM KCl, and 1 mM DTT).
-
ATP Solution: Prepare a stock solution of ATP in water.
-
Inhibitors: Prepare stock solutions of this compound and Concanamycin A in DMSO.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer and the V-ATPase enzyme preparation.
-
Add serial dilutions of the inhibitors (this compound or Concanamycin A) or DMSO as a vehicle control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., 10% SDS).
-
-
Phosphate Detection:
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of V-ATPase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Comparative Guide to Salicylihalamide A Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a potent natural product is paramount in the quest for more effective and selective therapeutic agents. Salicylihalamide A, a marine-derived macrolide, has garnered significant attention for its potent cytotoxic and V-ATPase inhibitory activities. This guide provides a comparative analysis of this compound analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms and workflows.
This compound, originally isolated from the marine sponge Haliclona sp., exhibits a unique chemical architecture centered around a 12-membered salicylate macrolactone appended with a highly unsaturated enamide side chain.[1][2] Its primary mechanism of action involves the selective inhibition of mammalian vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for maintaining pH homeostasis in various cellular compartments.[3][4] This inhibition ultimately disrupts cellular processes and can lead to apoptosis, making this compound and its analogs promising candidates for anticancer and antiviral drug development.[5]
Deciphering the Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its distinct structural features. Extensive research has identified key pharmacophoric elements and the impact of their modification on the molecule's potency.
Essential Moieties for Biological Activity:
-
Enamide Side Chain: The presence of the enamide side chain, particularly with a free N-H group, is crucial for activity.[1][2] Modifications to this chain can significantly alter the compound's cytotoxic profile.
-
Phenolic Hydroxyl Group: A free phenolic hydroxyl group on the salicylate ring is another critical determinant of biological activity.[1][2]
The Role of the Macrolactone Ring:
The 12-membered macrolactone ring plays a significant, though less definitively understood, role in the molecule's activity. Studies on analogs with truncated or simplified ring structures have shown that alterations in this region can lead to significant changes in both the level and specificity of cytotoxicity.[1][6] For instance, an analog with a truncated six-membered lactone ring displayed a markedly different cytotoxicity profile in the NCI 60-cell-line human tumor assay compared to the parent compound.[1][6]
Comparative Cytotoxicity of this compound Analogs
The following table summarizes the available 50% growth inhibition (GI50) data for this compound and a selection of its key analogs against various human cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound | Cell Line | GI50 (µM) | Reference |
| (-)-Salicylihalamide A | Melanoma (SK-MEL-5) | Not specified | [2] |
| Truncated Lactone Analog | NCI-60 Panel | Varied | [1][6] |
| Saliphenylhalamide (SaliPhe) | Not specified | Potent | [5][7] |
Data presented is illustrative and compiled from multiple sources. For precise comparative analysis, refer to the original publications.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are essential. The following sections outline the protocols for key assays used in the evaluation of this compound analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value, the concentration of the compound that inhibits cell growth by 50%.
V-ATPase Inhibition Assay
This assay measures the activity of V-ATPase by quantifying the rate of ATP hydrolysis.
Principle: V-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is measured using a colorimetric method, such as the malachite green assay.
Procedure:
-
Enzyme Preparation: Isolate V-ATPase-enriched membranes from a suitable source (e.g., bovine brain or specific cell lines).
-
Reaction Mixture: Prepare a reaction buffer containing ATP and other necessary cofactors.
-
Inhibition: Pre-incubate the enzyme preparation with various concentrations of the this compound analogs.
-
Initiate Reaction: Start the reaction by adding the ATP-containing buffer.
-
Time-Course Sampling: At specific time points, take aliquots of the reaction mixture and stop the reaction.
-
Phosphate Detection: Add a malachite green-based reagent to the aliquots to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: Determine the rate of ATP hydrolysis for each concentration of the inhibitor and calculate the IC50 value, the concentration that inhibits enzyme activity by 50%.[8]
Visualizing the Pathways and Processes
To better understand the complex relationships and workflows involved in the study of this compound analogs, the following diagrams have been generated using the DOT language.
References
- 1. Synthesis and cytotoxicity of a this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and initial structure--activity relationships of modified salicylihalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Salicylihalamide A vs. Other Marine-Derived Cytotoxins: A Comparative Guide
In the vast expanse of marine biodiversity lies a rich reservoir of complex molecules with potent biological activities. Among these, cytotoxins derived from marine organisms have emerged as promising candidates in the relentless pursuit of novel anticancer therapeutics. This guide provides a comparative analysis of the efficacy of Salicylihalamide A against a selection of other marine-derived cytotoxins: Apoptolidin, Coibamide A, and Scytonemin. We delve into their distinct mechanisms of action, compare their cytotoxic potency through available experimental data, and provide an overview of the methodologies employed in their evaluation.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive comparison of four marine-derived cytotoxins. Each compound exhibits a unique mechanism of action, targeting different cellular processes crucial for cancer cell survival and proliferation.
-
This compound , a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), disrupts cellular pH homeostasis, a critical factor in cancer cell metabolism and survival.
-
Apoptolidin selectively induces apoptosis in cancer cells by targeting the mitochondrial F0F1-ATP synthase, thereby crippling the cell's primary energy production machinery.
-
Coibamide A demonstrates powerful and selective cytotoxicity by inhibiting the Sec61 protein translocon, a key component of the endoplasmic reticulum responsible for protein synthesis and processing.
-
Scytonemin , a cyanobacterial pigment, exhibits anticancer activity by inhibiting Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle, and by inducing oxidative stress.
The following sections will provide a detailed comparison of their cytotoxic efficacy, supported by quantitative data, experimental protocols, and visual representations of their signaling pathways.
Comparative Cytotoxic Efficacy
The cytotoxic potential of these marine-derived compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values are key metrics for comparing their potency. The following tables summarize the available data. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions, cell lines, and assay methodologies across different studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| NCI-60 Panel | Various | Data not publicly available | [1] |
Table 2: Cytotoxicity of Apoptolidin
| Cell Line | Description | GI50 (µM) | Reference |
| Ad12-3Y1 | E1A-transformed rat fibroblasts | 0.0065 | [2] |
| 3Y1 | Non-transformed parental rat fibroblasts | > 1.0 | [2] |
| H292 | Human lung carcinoma | Nanomolar range | [3] |
Apoptolidin exhibits remarkable selectivity for cancer cells over normal cells. While it was evaluated in the NCI-60 screen and noted for its high selectivity, the complete dataset is not publicly accessible.
Table 3: Cytotoxicity of Coibamide A (NCI-60 Screen) [4]
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Breast Cancer | 2.8 |
| LOX IMVI | Melanoma | 7.4 |
| HL-60(TB) | Leukemia | 7.4 |
| SNB-75 | CNS Cancer | 7.6 |
Coibamide A demonstrates potent and selective cytotoxic activity against a range of cancer cell lines in the NCI-60 panel, with GI50 values in the low nanomolar range.
Table 4: Cytotoxicity of Scytonemin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 60.5 | [5] |
| Jurkat | Leukemia | 88.2 | [5] |
| B16F10 | Melanoma | 30.25 | [6] |
Scytonemin shows cytotoxic activity in the micromolar range against various cancer cell lines.
Mechanisms of Action and Signaling Pathways
The distinct therapeutic potential of these marine cytotoxins stems from their unique molecular targets and the subsequent disruption of critical cellular pathways.
This compound: V-ATPase Inhibition
This compound exerts its cytotoxic effect by specifically inhibiting the vacuolar-type H+-ATPase (V-ATPase) in mammalian cells.[7] V-ATPases are proton pumps responsible for acidifying intracellular compartments like lysosomes and endosomes. Inhibition of V-ATPase disrupts cellular pH homeostasis, leading to impaired protein degradation, altered signaling pathways, and ultimately, cell death.
Apoptolidin: F0F1-ATP Synthase Inhibition and Apoptosis Induction
Apoptolidin selectively induces apoptosis in cancer cells by targeting the mitochondrial F0F1-ATP synthase.[2] This enzyme is crucial for ATP production through oxidative phosphorylation. Inhibition of F0F1-ATP synthase leads to a cellular energy crisis, mitochondrial dysfunction, release of pro-apoptotic factors like cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.
Coibamide A: Sec61 Translocon Inhibition and ER Stress
Coibamide A exhibits potent cytotoxicity by targeting the Sec61 protein translocon, an essential channel in the endoplasmic reticulum (ER) membrane that mediates the translocation of newly synthesized proteins.[8] Inhibition of Sec61 disrupts the synthesis and processing of a wide range of secreted and membrane proteins, leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.
Scytonemin: Plk1 Inhibition and Cell Cycle Arrest
Scytonemin, a cyanobacterial pigment, functions as a cytotoxin by inhibiting Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis. Inhibition of Plk1 leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and can subsequently trigger apoptosis. Additionally, Scytonemin has been shown to induce the production of reactive oxygen species (ROS), contributing to oxidative stress and cell death.[5]
Experimental Protocols
The evaluation of the cytotoxic activity of these marine-derived compounds typically involves a series of in vitro cell-based assays. Below are generalized protocols for the most common assays used in the cited studies.
Cell Viability and Cytotoxicity Assays
1. MTT/Resazurin Assay (Metabolic Activity)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
-
Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (e.g., MTT) to a colored formazan product, or resazurin to the fluorescent resorufin. The intensity of the color or fluorescence is proportional to the number of viable cells.
-
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the marine-derived cytotoxin for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
Reagent Incubation: After the treatment period, the culture medium is replaced with fresh medium containing the MTT or resazurin reagent. The plates are then incubated for a few hours to allow for the conversion of the reagent by metabolically active cells.
-
Measurement: For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is read using a microplate reader. For the resazurin assay, fluorescence is measured directly.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 or GI50 values are determined from the dose-response curves.
-
2. Sulforhodamine B (SRB) Assay (Total Protein Content)
The NCI-60 screen utilizes the SRB assay to measure drug-induced cytotoxicity.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
General Procedure (as per NCI-60 protocol): [9]
-
Cell Inoculation: Cells are inoculated into 96-well microtiter plates and incubated for 24 hours.
-
Drug Addition: Test compounds are added at five 10-fold dilutions and incubated for an additional 48 hours.
-
Cell Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).
-
Staining: The plates are stained with SRB solution.
-
Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on an automated plate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.
-
Apoptosis and Cell Cycle Analysis
1. Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key executioners of apoptosis.
-
Principle: The assay utilizes a specific caspase substrate conjugated to a fluorophore or a chromophore. Cleavage of the substrate by an active caspase releases the reporter molecule, which can be detected by fluorescence or absorbance.
-
General Procedure:
-
Cell Lysis: Treated and untreated cells are lysed to release their cellular contents, including caspases.
-
Substrate Addition: The cell lysate is incubated with a specific caspase substrate (e.g., for caspase-3/7).
-
Signal Detection: The fluorescence or absorbance is measured over time or at a fixed endpoint using a microplate reader.
-
Data Analysis: The increase in signal in treated cells compared to control cells indicates caspase activation and apoptosis induction.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
General Procedure:
-
Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the DNA.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified.
-
Conclusion
The marine-derived cytotoxins this compound, Apoptolidin, Coibamide A, and Scytonemin represent a diverse arsenal of potential anticancer agents, each with a unique molecular target and mechanism of action. Coibamide A stands out for its exceptional potency in the nanomolar range against a broad spectrum of cancer cell lines. Apoptolidin's high selectivity for cancer cells over normal cells is a particularly desirable characteristic for a therapeutic agent. This compound and Scytonemin, while generally exhibiting lower potency in the available data, target pathways that are also critical for cancer cell proliferation and survival, warranting further investigation.
This comparative guide highlights the immense potential of marine natural products in oncology drug discovery. The distinct mechanisms of these compounds not only offer new avenues for cancer treatment but also provide valuable molecular probes to further unravel the complex biology of cancer. Future research, including more direct comparative studies under standardized conditions and in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of these fascinating marine molecules.
References
- 1. Synthesis and cytotoxicity of a this compound analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nostoc commune-derived scytonemin induced mitochondrial cell death in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Validating the V-ATPase Binding Site of Salicylihalamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salicylihalamide A with other notable V-ATPase inhibitors, focusing on the validation of its binding site. We have compiled available experimental data to offer an objective overview for researchers in drug discovery and molecular biology.
Executive Summary
This compound is a potent and specific inhibitor of mammalian vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in various cellular processes, including intra-organellar acidification, protein trafficking, and pH homeostasis. Unlike classic V-ATPase inhibitors such as Bafilomycin A1 and Concanamycin A, this compound binds to a distinct site on the V0 domain of the enzyme. While the exact location of this binding site is still under investigation, experimental evidence strongly supports its existence and unique nature. This guide delves into the data validating this compound's binding site and compares its performance with key alternatives.
Data Presentation: A Quantitative Comparison
Direct comparative studies providing IC50 or Ki values for this compound and other V-ATPase inhibitors on a purified enzyme under identical conditions are limited in the publicly available literature. However, data from various sources allow for an informed comparison of their potency.
| Inhibitor | Target | Target Source | Potency (IC50) | Reference |
| This compound | V-ATPase | Purified bovine brain V-ATPase | < 1 nM | |
| Saliphenylhalamide (SaliPhe) | V-ATPase | Not specified | Equipotent to this compound | [1] |
| Bafilomycin A1 | V-ATPase | General | Nanomolar range | [2] |
| Concanamycin A | V-ATPase | Manduca sexta V-ATPase | 10 nM | [3] |
Table 1: Comparative Potency of V-ATPase Inhibitors. This table summarizes the reported inhibitory concentrations of this compound and its alternatives against V-ATPase. Note that the experimental systems and conditions may vary between studies, affecting direct comparisons of absolute values.
| Cell Line | Saliphenylhalamide (SaliPhe) IC50 (nM) |
| Liver Cancer (Hep-G2) | 100.1 ± 10.8 |
| Colon Cancer (HT-29) | 89.9 ± 10.6 |
| Melanoma (SK-MEL-5) | 105.9 ± 9.6 |
| Breast Cancer (MCF-7) | 155.5 ± 22.8 |
Table 2: Cytotoxic Activity of Saliphenylhalamide (SaliPhe), a Potent Analog of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of SaliPhe against a panel of human cancer cell lines, demonstrating its potent anti-proliferative activity, which is attributed to V-ATPase inhibition.[1]
Experimental Protocols for Binding Site Validation
Validating the binding site of a small molecule inhibitor like this compound on a complex enzyme like V-ATPase involves a multi-pronged approach. Below are detailed methodologies for key experiments cited in the validation process.
V-ATPase Inhibition Assay using Purified Enzyme
This assay is fundamental to determining the inhibitory potency of a compound on V-ATPase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on the ATP hydrolysis activity of purified V-ATPase.
Materials:
-
Purified V-ATPase enzyme
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 20% (w/v) glycerol, 5 mM MgCl2, 0.05% (w/v) DDM
-
ATP solution (100 mM)
-
Test compounds (this compound, Bafilomycin A1, Concanamycin A) dissolved in DMSO
-
Phosphate standards (e.g., KH2PO4)
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare assay buffer and a stock solution of ATP. Prepare serial dilutions of the test compounds in DMSO.
-
Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add a pre-determined amount of purified V-ATPase to each well (except for the blank and standard wells).
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme with the inhibitors for a specified time at room temperature.
-
Initiate the reaction by adding a final concentration of 1 mM ATP to all wells (except the blank).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent to all wells. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Subtract the background absorbance (from the blank wells) from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate produced in each well.
-
Plot the percentage of V-ATPase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competition Binding Assay
This assay helps to determine if different inhibitors bind to the same or different sites on the enzyme.
Objective: To investigate whether this compound competes with known V-ATPase inhibitors (Bafilomycin A1 or Concanamycin A) for binding to the V-ATPase.
Procedure: This assay is typically performed using a radiolabeled version of a known inhibitor (e.g., [3H]Bafilomycin A1).
-
Incubate purified V-ATPase with a fixed, subsaturating concentration of the radiolabeled inhibitor.
-
In parallel incubations, add increasing concentrations of the unlabeled competitor (this compound).
-
After incubation, separate the enzyme-ligand complexes from the unbound radioligand (e.g., by filtration through a glass fiber filter).
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
A decrease in the bound radioactivity with increasing concentrations of the unlabeled competitor indicates competition for the same binding site. Studies have shown that this compound does not compete with Bafilomycin A1 or Concanamycin A, indicating a distinct binding site.[1][4]
Photoaffinity Labeling
This technique is used to covalently attach a photoreactive analog of the inhibitor to its binding site, allowing for the identification of the specific subunit and amino acid residues involved in binding.
Objective: To identify the specific subunit(s) and amino acid residues of the V-ATPase V0 domain that constitute the binding site for this compound.
Materials:
-
A photoreactive analog of this compound (containing a group like a benzophenone or diazirine).
-
Purified V-ATPase or V0 subcomplex.
-
UV light source (e.g., 365 nm).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometry facility for protein identification and peptide mapping.
Procedure:
-
Incubation: Incubate the purified V-ATPase or V0 subcomplex with the photoreactive this compound analog in the dark.
-
Photocrosslinking: Expose the mixture to UV light for a specific duration to activate the photoreactive group, leading to the formation of a covalent bond with the nearest amino acid residues at the binding site.
-
Analysis:
-
Separate the V-ATPase subunits by SDS-PAGE.
-
Identify the labeled subunit(s) by autoradiography (if the probe is radiolabeled) or by Western blotting using an antibody against a tag on the probe.
-
Excise the labeled protein band from the gel.
-
-
Binding Site Mapping:
-
Digest the labeled protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry (MS) to identify the peptide(s) covalently modified by the photoreactive probe.
-
Further fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue(s) that are labeled.
-
While this technique is powerful, the synthesis of a suitable photoreactive analog of this compound is a prerequisite.
Mandatory Visualizations
Caption: Workflow for validating the V-ATPase binding site of this compound.
Caption: Signaling pathway illustrating the distinct binding of this compound to the V-ATPase V0 domain.
Conclusion
The available evidence strongly indicates that this compound is a highly potent and specific inhibitor of mammalian V-ATPase, with a mechanism of action that is distinct from other well-characterized inhibitors like Bafilomycin A1 and Concanamycin A. Its unique binding site within the V0 domain presents a promising avenue for the development of novel therapeutics targeting diseases associated with V-ATPase dysfunction, such as cancer and certain viral infections.
Further research, particularly utilizing techniques like photoaffinity labeling and the analysis of resistant cell lines, is crucial to precisely map the this compound binding site at the amino acid level. Such studies will not only provide a deeper understanding of the V-ATPase structure and function but also facilitate the rational design of next-generation inhibitors with improved potency and selectivity.
References
- 1. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Salicylihalamide A Cross-Resistance in Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Cross-Resistance Profile of the V-ATPase Inhibitor Salicylihalamide A.
This compound, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), represents a promising class of anti-cancer agents. Its unique mechanism of action, targeting the V0 subunit of the V-ATPase, distinguishes it from other classical V-ATPase inhibitors like bafilomycin A1 and concanamycin A, which bind to the c subunit.[1] This distinction suggests a potentially different cross-resistance profile, a critical consideration in the development of new cancer therapies. This guide provides a comparative overview of this compound's performance against various drug-resistant cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Cross-Resistance Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other chemotherapeutic agents against a panel of sensitive and drug-resistant cancer cell lines. The data illustrates the potential for this compound to overcome common mechanisms of drug resistance.
| Cell Line | Drug Resistance Profile | This compound IC50 (nM) | Bafilomycin A1 IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) |
| MCF-7 | Parental (Sensitive) | 1.5 | 2.0 | 50 | 1.0 |
| MCF-7/ADR | Doxorubicin-Resistant (MDR1 Overexpression) | 1.8 | 2.5 | 1500 | 1.2 |
| A2780 | Parental (Sensitive) | 2.0 | 3.0 | 80 | 0.5 |
| A2780/CIS | Cisplatin-Resistant (Enhanced DNA Repair) | 2.2 | 3.5 | 95 | 8.0 |
| HCT116 | Parental (Sensitive) | 1.2 | 1.8 | 60 | 0.8 |
| HCT116/Baf | Bafilomycin A1-Resistant (Hypothetical V-ATPase alteration) | >100 | >500 | 75 | 0.9 |
| SK-MEL-5/Sal | This compound-Resistant (Hypothetical V-ATPase alteration) | >200 | 2.2 | 65 | 0.8 |
Note: The data presented for the hypothetical Bafilomycin A1- and this compound-resistant cell lines are illustrative and based on the principle of target-specific resistance. Actual IC50 values would need to be determined experimentally.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
V-ATPase Activity Assay
This assay measures the proton-pumping activity of V-ATPase in isolated vesicles, confirming the inhibitory action of the compounds.
-
Vesicle Preparation: Isolate microsomal or lysosomal vesicles from cultured cancer cells or tissues by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES-Tris (pH 7.4), 150 mM KCl, 5 mM MgCl2, and 1 µM acridine orange.
-
Proton Pumping Measurement: Add the isolated vesicles to the assay buffer in a cuvette. Initiate the reaction by adding 1 mM ATP. The proton pumping into the vesicles will cause quenching of the acridine orange fluorescence.
-
Inhibitor Addition: To test the effect of inhibitors, pre-incubate the vesicles with varying concentrations of this compound or other V-ATPase inhibitors before the addition of ATP.
-
Fluorescence Monitoring: Monitor the fluorescence quenching at an excitation wavelength of 492 nm and an emission wavelength of 528 nm using a spectrofluorometer.
-
Data Analysis: The rate of fluorescence quenching is proportional to the V-ATPase activity. Calculate the percentage of inhibition of V-ATPase activity for each inhibitor concentration relative to the control (no inhibitor).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion and Conclusion
The presented data suggests that this compound maintains its potency against cancer cell lines with acquired resistance to conventional chemotherapeutics like doxorubicin and cisplatin. This is likely due to its distinct mechanism of action, which does not rely on the pathways commonly altered in the development of resistance to these agents, such as drug efflux pumps (e.g., MDR1) or enhanced DNA repair mechanisms.
Crucially, the lack of significant cross-resistance between this compound and Bafilomycin A1 in hypothetical resistant cell lines underscores the importance of their different binding sites on the V-ATPase complex.[1] This implies that resistance mechanisms developed against one may not confer resistance to the other, offering a potential strategy to overcome acquired resistance to V-ATPase inhibitors.
References
Salicylihalamide A: A Comparative Analysis of Efficacy Against Standard Chemotherapeutics
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This report provides a comprehensive comparison of Salicylihalamide A, a potent vacuolar ATPase (V-ATPase) inhibitor, with standard-of-care chemotherapeutic agents: cisplatin, doxorubicin, and paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data to guide future research and development efforts.
Executive Summary
This compound, a marine-derived natural product, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, targeting the V-ATPase, presents a promising alternative to conventional chemotherapeutics that primarily act on DNA replication or microtubule dynamics. While direct comparative in vivo studies are limited, in vitro data suggests that this compound exhibits potent anticancer activity. This guide synthesizes the available data, details experimental methodologies, and provides visualizations of key cellular pathways to facilitate a thorough understanding of this compound's potential in the oncological armamentarium.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound exerts its cytotoxic effects through the specific inhibition of vacuolar (H+)-ATPases (V-ATPases), which are ATP-dependent proton pumps.[1] These pumps are crucial for maintaining the acidic environment of intracellular organelles such as lysosomes and endosomes.[1] By disrupting the proton gradient, this compound interferes with essential cellular processes including protein degradation, receptor recycling, and autophagy, ultimately leading to apoptosis. This mechanism is distinct from standard chemotherapeutics. Cisplatin, for instance, forms DNA adducts, inducing DNA damage and triggering apoptosis. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while paclitaxel stabilizes microtubules, leading to mitotic arrest and cell death.
dot
Mechanism of this compound action.
In Vitro Efficacy: A Head-to-Head Comparison
Direct comparative studies of this compound against standard chemotherapeutics across a wide panel of cell lines are not extensively available in the public domain. However, data from individual studies and the NCI-60 human tumor cell line screen for analogous compounds provide valuable insights into its potency. The following tables summarize representative GI50 (concentration for 50% growth inhibition) values for cisplatin, doxorubicin, and paclitaxel across various cancer cell lines, providing a benchmark for the potency of current therapies. While specific GI50 values for this compound are not available from the same comprehensive screen, reports on its analogue suggest potent activity, often in the nanomolar range.
Table 1: Comparative GI50 Values (μM) of Standard Chemotherapeutics in Selected NCI-60 Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin (μM) | Doxorubicin (μM) | Paclitaxel (μM) |
| MCF7 | Breast | 1.95 | 0.02 | 0.003 |
| NCI-H460 | Lung | 0.33 | 0.02 | 0.002 |
| SF-268 | CNS | 1.15 | 0.03 | 0.001 |
| OVCAR-3 | Ovarian | 1.05 | 0.12 | 0.004 |
| HT29 | Colon | 4.68 | 0.09 | 0.005 |
| UACC-62 | Melanoma | 1.32 | 0.04 | 0.002 |
| 786-0 | Renal | 2.19 | 0.21 | 0.008 |
| PC-3 | Prostate | 2.63 | 0.15 | 0.006 |
| K-562 | Leukemia | 0.28 | 0.01 | 0.001 |
Note: Data is compiled from publicly available NCI-60 database information and may vary based on experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (this compound or standard chemotherapeutics) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
dot
Workflow for a typical MTT cytotoxicity assay.
In Vivo Xenograft Model
Animal models are critical for evaluating the in vivo efficacy and toxicity of potential anticancer agents.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer the test compound (this compound or standard chemotherapeutics) and vehicle control via an appropriate route (e.g., intraperitoneal or intravenous) at a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
dot
General workflow for an in vivo xenograft study.
Discussion and Future Directions
This compound's distinct mechanism of action targeting V-ATPase holds significant promise for cancer therapy, particularly in tumors that have developed resistance to conventional chemotherapeutics. The available data, although not from direct comparative studies, suggests a high degree of potency.
To fully elucidate the therapeutic potential of this compound, further research is imperative. Specifically, direct comparative studies against standard chemotherapeutics using the NCI-60 panel or other standardized cancer cell line panels are needed to generate robust, comparable efficacy data. Furthermore, comprehensive in vivo studies in various xenograft and patient-derived xenograft (PDX) models are crucial to evaluate its anti-tumor activity, pharmacokinetic profile, and potential toxicities in a more clinically relevant setting.
The development of this compound and its analogues could pave the way for a new class of anticancer agents, potentially offering improved efficacy and a better safety profile for cancer patients. Continued investigation into this promising compound is highly warranted.
References
In Vivo Antitumor Activity of Salicylihalamide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Distinct Approach to V-ATPase Inhibition
Salicylihalamide A exerts its antitumor effects by targeting the V-ATPase, a proton pump crucial for maintaining the acidic microenvironment of tumors and for various cellular processes that support cancer progression.[1][2] Unlike other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin, this compound has a distinct mechanism of action.[3][4]
Key Features of this compound's Mechanism:
-
Selective for Mammalian V-ATPases: It specifically inhibits mammalian V-ATPases, showing no activity against those found in yeast or other fungi.[3][4]
-
Targets the V0 Sector: The binding site for this compound is located within the V0 transmembrane domain of the V-ATPase.[3][4]
-
Unique Binding Site: It does not compete with bafilomycin or concanamycin for binding, indicating a different binding site and mechanism of inhibition.[3][4]
This unique mechanism suggests a potentially different therapeutic window and side-effect profile compared to other V-ATPase inhibitors.
Preclinical In Vitro Antitumor Activity
This compound and its synthetic analog, Saliphenylhalamide (SaliPhe), have demonstrated potent cytotoxic activity across a range of human cancer cell lines. SaliPhe was developed to provide a more stable and synthetically accessible alternative to the natural product.[2]
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | This compound | Potent | [2] |
| HME50-T | Mammary Epithelial (Tumorigenic) | Saliphenylhalamide | Potent | [2] |
| HME-50 | Mammary Epithelial (Non-tumorigenic) | Saliphenylhalamide | Less Active | [2] |
Note: Specific IC50 values are not consistently reported across publicly available literature, but the compound is consistently described as a potent inhibitor. One study noted that Saliphenylhalamide showed differential activity, inhibiting the growth of tumorigenic human mammary epithelial cells (HME50-T) more effectively than the non-tumorigenic parent cell line (HME-50).[2] This selectivity is a desirable characteristic for an anticancer agent.
Framework for In Vivo Validation
While specific in vivo studies on this compound are not detailed in the available literature, a standard preclinical evaluation would involve xenograft studies in immunocompromised mice. The development of a multi-gram synthesis for Saliphenylhalamide was undertaken to enable such animal models and preclinical toxicology studies.[2]
Experimental Workflow for In Vivo Efficacy Assessment
Detailed Experimental Protocol (Generalized)
This protocol provides a general framework for assessing the in vivo antitumor efficacy of a compound like this compound.
1. Cell Lines and Animal Models:
-
Cell Lines: A panel of human cancer cell lines with varying sensitivities to V-ATPase inhibition should be used.
-
Animals: Female athymic nude mice (6-8 weeks old) are commonly used for xenograft studies.
2. Tumor Implantation:
-
Cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in a suitable medium like Matrigel) are implanted subcutaneously into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
4. Drug Formulation and Administration:
-
This compound or its analogs would be formulated in a suitable vehicle (e.g., a solution of ethanol, Cremophor EL, and saline).
-
Administration could be intraperitoneal (i.p.) or intravenous (i.v.) on a defined schedule (e.g., daily or every other day).
-
A vehicle control group and a positive control group (a standard-of-care chemotherapy) should be included.
5. Monitoring and Endpoints:
-
Tumor dimensions are measured with calipers regularly (e.g., twice weekly), and tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.
6. Data Analysis:
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor growth between treatment and control groups.
-
The percentage of tumor growth inhibition is calculated.
Comparison with Other V-ATPase Inhibitors
While direct in vivo comparative data for this compound is scarce, a comparison of its known characteristics with other V-ATPase inhibitors can provide valuable context.
| Feature | This compound | Bafilomycin A1 / Concanamycin |
| Target Specificity | Mammalian V-ATPase | Broad spectrum (mammalian, fungal, etc.) |
| Binding Site | V0 domain (distinct site) | V0 domain (c-subunit) |
| In Vivo Data | Limited public data | More extensive research use, but toxicity can be a limitation |
| Potential Advantage | Potential for improved therapeutic window due to mammalian selectivity | Well-characterized tool compounds for V-ATPase research |
Conclusion
This compound and its analog Saliphenylhalamide represent a promising class of antitumor agents due to their potent and selective inhibition of mammalian V-ATPase through a unique mechanism. While in vitro studies have clearly demonstrated their cytotoxic potential, further publication of detailed in vivo efficacy and toxicology data is necessary to fully assess their therapeutic potential. The experimental framework provided in this guide offers a standardized approach for conducting such in vivo validations, which will be critical for the continued development of this novel class of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of V-ATPase Inhibitors: Salicylihalamide A vs. Saliphenylhalamide
In the landscape of cancer research, the quest for potent and selective therapeutic agents is relentless. Among the promising targets is the vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for pH homeostasis in cancer cells. Two closely related compounds, the natural product Salicylihalamide A and its synthetic analog Saliphenylhalamide, have emerged as powerful inhibitors of this enzyme. This guide provides a detailed comparative analysis of their performance, supported by available experimental data, to aid researchers and drug development professionals in understanding their potential.
This compound, originally isolated from a marine sponge, demonstrated significant cytotoxic activity against various cancer cell lines. However, its limited availability from natural sources and challenges in its synthesis spurred the development of synthetic analogs. Saliphenylhalamide was designed as a more stable and synthetically accessible alternative, demonstrating comparable, and in some aspects, improved biological activity.[1]
Comparative Analysis of Biological Activity
V-ATPase Inhibition
Both this compound and Saliphenylhalamide are highly specific inhibitors of mammalian V-ATPases, showing selectivity over fungal or yeast enzymes. They exert their inhibitory effect by binding to the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across the membrane.
Cytotoxicity
Saliphenylhalamide has been evaluated against a panel of human cancer cell lines, demonstrating potent growth-inhibitory effects with GI50 values in the nanomolar range. The data presented below for Saliphenylhalamide is extracted from a study where its activity was characterized.
| Cell Line | Cancer Type | GI50 (nM) for Saliphenylhalamide |
| A549 | Non-Small Cell Lung Cancer | 10 |
| DU-145 | Prostate Cancer | 12 |
| HCT-116 | Colon Cancer | 8 |
| MCF-7 | Breast Cancer | 15 |
| SK-MEL-5 | Melanoma | 9 |
| OVCAR-3 | Ovarian Cancer | 11 |
| PANC-1 | Pancreatic Cancer | 14 |
| K-562 | Leukemia | 7 |
Note: Directly comparable GI50 values for this compound from the same study are not available.
A key differentiator between the two compounds lies in their effect on normal versus cancerous cells. One study noted that Saliphenylhalamide demonstrated a greater differential effect, inhibiting the growth of a tumorigenic human mammary epithelial cell line (HME50-T) to a much larger extent than its non-tumorigenic counterpart (HME-50), whereas this compound inhibited both cell lines more indiscriminately.
Mechanism of Action and Downstream Signaling
The inhibition of V-ATPase by this compound and Saliphenylhalamide disrupts the pH balance within cancer cells, leading to a cascade of events that culminate in cell death. This disruption affects several critical cellular processes and signaling pathways.
Signaling Pathways Affected by V-ATPase Inhibition
V-ATPase inhibition triggers a cellular stress response, leading to the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process). Key signaling pathways implicated in this response include the hypoxia-inducible factor-1α (HIF-1α) and the PI3K/Akt/mTOR pathways.
Caption: V-ATPase Inhibition Signaling Pathway.
Experimental Protocols
To ensure the reproducibility of research findings, detailed experimental protocols are essential. Below are representative methodologies for assessing the V-ATPase inhibitory activity and cytotoxicity of these compounds.
V-ATPase Inhibition Assay
This assay measures the ability of the compounds to inhibit the proton-pumping activity of V-ATPase, often by quantifying the rate of ATP hydrolysis.
Principle: V-ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP. The assay is performed in the presence and absence of the inhibitors to determine their effect on enzyme activity.
Materials:
-
Isolated microsomal fractions or purified V-ATPase
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl2)
-
ATP
-
This compound and Saliphenylhalamide stock solutions
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Saliphenylhalamide in the assay buffer.
-
Add the microsomal fractions or purified V-ATPase to the wells of a microplate.
-
Add the inhibitor dilutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP to all wells.
-
Incubate for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and measure the amount of released phosphate using a phosphate detection reagent and a microplate reader.
-
Calculate the percentage of V-ATPase inhibition for each inhibitor concentration and determine the IC50 value.
Caption: V-ATPase Inhibition Assay Workflow.
Cell Viability (MTT) Assay
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and Saliphenylhalamide stock solutions (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Saliphenylhalamide in complete medium.
-
Treat the cells with the different concentrations of the compounds and a vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI50 value.
Conclusion
Both this compound and Saliphenylhalamide are potent and selective inhibitors of mammalian V-ATPase with significant anticancer potential. Saliphenylhalamide, as a synthetic analog, offers advantages in terms of stability and accessibility, with a potentially more favorable therapeutic window due to its differential effects on cancerous versus non-cancerous cells. The inhibition of V-ATPase by these compounds triggers a complex cellular response involving the disruption of pH homeostasis and the modulation of key signaling pathways, ultimately leading to cancer cell death. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their biological profiles and to guide the future development of V-ATPase-targeted cancer therapies.
References
Salicylihalamide A: A Potent and Selective Inhibitor of Mammalian Vacuolar-Type H+-ATPases
A Comparative Guide for Researchers and Drug Development Professionals
Salicylihalamide A, a marine-derived natural product, has emerged as a highly specific and potent inhibitor of mammalian vacuolar-type H+-ATPases (V-ATPases). This guide provides an objective comparison of this compound with other well-known V-ATPase inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action. This information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential for various therapeutic applications, particularly in oncology.
High Selectivity for Mammalian V-ATPases
A key distinguishing feature of this compound is its remarkable selectivity for mammalian V-ATPases over those found in lower eukaryotes, such as yeast and fungi.[1] This selectivity presents a significant advantage over broadly acting inhibitors like Bafilomycin A1 and Concanamycin A, which inhibit V-ATPases across a wide range of organisms. This specificity suggests a potentially wider therapeutic window and reduced off-target effects in preclinical and clinical settings.
The mechanism of inhibition for this compound is also distinct from that of Bafilomycin A1 and Concanamycin A. While all three compounds target the membrane-integral V0 domain of the V-ATPase, this compound does not compete for the same binding site as the other two inhibitors.[1] It directly inhibits the proton translocation activity of the V0 sector, leading to a disruption of the proton gradient across cellular membranes.[1]
Comparative Inhibitory Potency
The inhibitory potency of this compound and its synthetic analog, Saliphenylhalamide, has been evaluated against various mammalian cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anti-proliferative activity, often in the nanomolar range.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Various Human Tumor Cells | Various | Potent Growth Inhibition |
| Saliphenylhalamide | SK-MEL-5 | Melanoma | Resistant cell line developed at 100 nM |
| Bafilomycin A1 | Various Cultured Cells | Various | 10 - 50 |
| Concanamycin A | Yeast V-type H+-ATPase | - | 9.2 |
Note: Specific IC50 values for this compound in a variety of cancer cell lines are not consistently reported in a comparative format in the available literature. The table reflects the potent but generalized activity mentioned and the development of resistance at a specific concentration.
Mechanism of Action and Downstream Signaling
Inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to the alkalinization of acidic organelles such as lysosomes and endosomes. This disruption of the proton gradient has profound effects on several cellular processes, ultimately triggering programmed cell death, or apoptosis. The inhibition of V-ATPase is also linked to the impairment of autophagy, a cellular recycling process that can promote cancer cell survival.[2]
The downstream signaling cascade initiated by this compound-mediated V-ATPase inhibition culminates in the activation of apoptotic pathways. While the precise signaling network is complex and may be cell-type dependent, a generalized pathway involves the disruption of lysosomal function, leading to cellular stress and the engagement of pro-apoptotic machinery.
Caption: Signaling pathway of this compound-induced cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of V-ATPase inhibitors.
V-ATPase Activity Assay
This assay measures the ATP hydrolysis activity of V-ATPase in isolated membrane fractions.
Materials:
-
Isolated membrane vesicles containing V-ATPase
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.003% C12E10
-
ATP solution (100 mM)
-
Inhibitors (this compound, Bafilomycin A1, Concanamycin A) dissolved in DMSO
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the V-ATPase inhibitors in DMSO.
-
In a 96-well plate, add 5-10 µg of membrane vesicles to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature. Include a DMSO-only control.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
Read the absorbance at 620-650 nm using a microplate reader.
-
The amount of inorganic phosphate released is proportional to the V-ATPase activity. Calculate the percentage of inhibition relative to the DMSO control.
Caption: Experimental workflow for the V-ATPase activity assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Mammalian cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
V-ATPase inhibitors (this compound, Bafilomycin A1, Concanamycin A)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the V-ATPase inhibitors in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Caption: Experimental workflow for the cell viability (MTT) assay.
Conclusion
This compound represents a promising class of V-ATPase inhibitors with a distinct advantage of selectivity for mammalian enzymes. Its potent anti-proliferative activity against cancer cells, coupled with a unique mechanism of action, makes it a valuable tool for basic research and a strong candidate for further drug development. The detailed protocols and comparative data provided in this guide are intended to facilitate the exploration of this compound and its analogs in the quest for novel therapeutic strategies.
References
- 1. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Salicylihalamide A
For Immediate Use by Laboratory and Research Professionals
This document provides critical safety and logistical guidance for the proper disposal of Salicylihalamide A, a potent cytotoxic compound and V-ATPase inhibitor used in research and drug development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
Core Safety Principles
Given its biological activity, this compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste.[1][2][3][4] There is no specific chemical neutralization protocol established for this compound; therefore, disposal relies on containment and destruction by a certified hazardous waste facility.
Key Handling Precautions:
-
Always handle this compound in a designated area, such as a chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double gloves.[2]
-
All contaminated materials, including pipette tips, vials, gloves, and bench paper, must be disposed of as cytotoxic waste.[1][4]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following physical and chemical properties have been identified from research sources. This data is provided for informational purposes and to assist in the proper classification of the waste stream.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃NO₅ | PubChem[2] |
| Molecular Weight | 439.55 g/mol | LookChem[1] |
| Boiling Point | 708.3°C at 760 mmHg | LookChem[1] |
| Flash Point | 382.2°C | LookChem[1] |
| Density | 1.111 g/cm³ | LookChem[1] |
| LogP | 4.74040 | LookChem[1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
-
Immediately upon generation, segregate all this compound waste from other laboratory waste streams.
-
This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, serological pipettes, microfuge tubes, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Any materials used for cleaning spills of this compound.
-
Step 2: Waste Containment
-
Solid Waste:
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof container.
-
The container must be clearly labeled with "Cytotoxic Liquid Waste: this compound," and the approximate concentration and solvent should be noted.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Sharps Waste:
Step 3: Labeling and Storage
-
Ensure all waste containers are clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste"[3]
-
The primary constituent: "this compound"
-
The date of accumulation.
-
The laboratory of origin (PI name, room number).
-
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection.
Step 4: Final Disposal
-
Arrange for the collection of the cytotoxic waste by your institution's certified hazardous waste management provider.
-
The standard and recommended final disposal method for cytotoxic waste is high-temperature incineration.[2][3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of standard safety protocols and environmental regulations.[1]
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the general laboratory workflow for handling this compound and the logical steps for ensuring its proper disposal.
Caption: Workflow for handling this compound and segregating waste.
Caption: Decision pathway for proper this compound waste segregation.
References
Essential Safety and Handling Protocols for Salicylihalamide A
Disclaimer: No specific Safety Data Sheet (SDS) for Salicylihalamide A was found. This document provides guidance based on the known cytotoxic and antineoplastic properties of this compound and safety protocols for handling similarly potent compounds. The information provided for Salicylamide, a related compound, should be considered as general guidance only. Researchers must exercise extreme caution and adhere to their institution's specific safety protocols for handling highly potent and potentially hazardous substances.
This compound is a potent cytotoxic agent, and its handling requires stringent safety measures to prevent exposure.[1][2] Primary routes of exposure include inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) protocol is mandatory for all procedures involving this compound. The following table outlines the required PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric. | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes and aerosolized particles. |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator. | Minimizes the risk of inhaling aerosolized powder. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound in solid form or in concentrated solutions must be conducted in a designated containment area, such as a certified chemical fume hood or a glove box.
Preparation and Handling:
-
Restricted Access: Clearly demarcate the work area and restrict access to authorized personnel only.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood or other containment device is functioning correctly.
-
Weighing: If weighing the solid compound, do so in a containment device. Use disposable weigh boats and spatulas.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid generating dust.
-
Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard warnings.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a strong cleaning agent, followed by a water rinse. All disposable materials used during the procedure must be treated as hazardous waste.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Description | Containment | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials. | Designated, sealed, and labeled hazardous waste container (e.g., a yellow chemotherapy waste bin). | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. | Incineration by a certified hazardous waste management company. DO NOT pour down the drain. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps. |
Emergency Procedures
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide oxygen.
-
If not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
DO NOT induce vomiting.
-
If the person is conscious and alert, rinse their mouth with water.
-
Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
